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  • Product: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
  • CAS: 201338-62-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate: Properties, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, a derivative of the unsaturated amino acid dehydroalanine, is a pivotal building block...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, a derivative of the unsaturated amino acid dehydroalanine, is a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the electrophilic nature of the dehydroalanine core and the presence of two acid-labile tert-butoxycarbonyl (Boc) protecting groups, render it a versatile precursor for the synthesis of non-canonical amino acids, peptide mimics, and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, stability profile, and key applications, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical transformations.

PropertyValueSource(s)
IUPAC Name methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate[PubChem][1]
Synonyms Methyl 2-[bis(tert-butoxycarbonyl)amino]acrylate, N,N-Bis(Boc)-dehydroalanine methyl ester[Sigma-Aldrich][2]
CAS Number 201338-62-7[PubChem, NextSDS][1][3]
Molecular Formula C14H23NO6[PubChem][1]
Molecular Weight 301.34 g/mol [PubChem][1]
Appearance White to off-white powder[Sigma-Aldrich][2]
Melting Point 52-53 °C[Sigma-Aldrich][2]
Solubility Soluble in most common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.Inferred from general properties of similar organic molecules.

Spectroscopic Data

The structural integrity of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from closely related compounds.

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the dehydroalanine moiety as two singlets, a singlet for the methyl ester protons, and a singlet for the tert-butyl protons of the two Boc groups. Based on similar structures, the approximate chemical shifts would be: δ 6.4-6.0 (2H, s, =CH₂), 3.8 (3H, s, OCH₃), 1.5 (18H, s, C(CH₃)₃).[4][5]

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carbamate groups, the sp² hybridized carbons of the double bond, the quaternary carbons and methyl carbons of the Boc groups, and the methyl carbon of the ester. Expected chemical shifts are approximately: δ 165 (C=O, ester), 152 (C=O, Boc), 140 (C=C), 128 (C=C), 83 (C(CH₃)₃), 53 (OCH₃), 28 (C(CH₃)₃).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and carbamate functional groups, typically in the range of 1700-1750 cm⁻¹. The C=C double bond stretching vibration is expected around 1640 cm⁻¹.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ at m/z 302.16, and a sodium adduct [M+Na]⁺ at m/z 324.14.[5]

Chemical Stability and Handling

The stability of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a critical consideration for its storage and use in chemical reactions.

pH Sensitivity

The presence of two Boc protecting groups makes the molecule highly susceptible to acidic conditions. Strong acids, and even moderate acids upon heating, will lead to the removal of the Boc groups, liberating the free amine. This deprotection can be followed by hydrolysis of the enamine to form methyl pyruvate and ammonia.[7] Conversely, the compound is generally stable under neutral and basic conditions at room temperature. However, prolonged exposure to strong bases could potentially lead to hydrolysis of the methyl ester.

G Molecule Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate Acid Acidic Conditions (e.g., TFA, HCl) Molecule->Acid Leads to Base Basic Conditions (e.g., NaOH, NaOMe) Molecule->Base Susceptible to Thermal Thermal Stress (High Temperature) Molecule->Thermal Sensitive to Deprotection Boc Deprotection Acid->Deprotection Causes Hydrolysis Ester Hydrolysis Base->Hydrolysis Can cause Decomposition Decomposition Thermal->Decomposition Can lead to

Stability under different conditions.

Thermal Stability

While stable at room temperature, prolonged heating at elevated temperatures can lead to decomposition. Thermal deprotection of Boc groups is a known reaction, which would be followed by further degradation of the dehydroalanine core.[8][9] It is recommended to use the compound in reactions at or below room temperature whenever possible, or with careful temperature control for short durations.

Storage and Handling

For long-term storage, it is advisable to keep Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis and Purification

The synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate typically involves a multi-step sequence starting from a readily available amino acid precursor, such as L-serine or L-cysteine.

Synthetic Pathway

A common synthetic route involves the protection of the amino and carboxyl groups of the starting amino acid, followed by a β-elimination reaction to introduce the double bond.

G Start L-Serine or L-Cysteine Step1 Protection of Amine and Carboxyl Groups Start->Step1 1. (Boc)₂O, Base 2. CH₃I, Base Step2 Activation of Hydroxyl or Thiol Group Step1->Step2 e.g., MsCl, TsCl Step3 Base-mediated β-Elimination Step2->Step3 e.g., DBU, Et₃N Product Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate Step3->Product

General synthetic workflow.

Experimental Protocol: Synthesis from N-Boc-L-serine methyl ester
  • Activation of the hydroxyl group: To a solution of N-Boc-L-serine methyl ester in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a suitable activating agent such as methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine. Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

  • β-Elimination: To the reaction mixture from the previous step, add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Allow the reaction to warm to room temperature and stir until the elimination is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate.[10]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate stems from the reactivity of its dehydroalanine core, which acts as an excellent Michael acceptor.

Michael Addition Reactions

The electron-withdrawing nature of the ester and the N,N-di-Boc group activates the double bond for conjugate addition of a wide range of nucleophiles. This reaction is a powerful tool for the stereoselective synthesis of β-substituted α-amino acids, which are valuable building blocks for peptides and pharmaceuticals.

G Molecule Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate Michael_Addition Michael Addition Molecule->Michael_Addition Nucleophile Nucleophile (Nu⁻) (e.g., R₂CuLi, RSH, RNH₂, Enolates) Nucleophile->Michael_Addition Product β-Substituted Alanine Derivative Michael_Addition->Product

Michael addition reactivity.

A variety of nucleophiles, including organocuprates, thiols, amines, and stabilized carbanions (enolates), can be added to the β-position of the dehydroalanine derivative. This allows for the introduction of a wide range of functional groups and the creation of diverse libraries of non-canonical amino acids.[11]

Applications in Peptide and Medicinal Chemistry
  • Synthesis of Non-Canonical Amino Acids: As highlighted, the primary application is the synthesis of unnatural amino acids with diverse side chains. These can then be incorporated into peptides to modulate their structure, stability, and biological activity.[11][12]

  • Peptide Mimics: The dehydroalanine moiety itself can be incorporated into peptides to introduce conformational constraints or to act as a reactive handle for further modifications.[13]

  • Covalent Inhibitors: The electrophilic nature of the dehydroalanine residue can be exploited in the design of covalent inhibitors that form a bond with a nucleophilic residue (e.g., cysteine or lysine) in the active site of a target protein.

  • Bioconjugation: Dehydroalanine residues in peptides and proteins serve as versatile platforms for bioconjugation, allowing for the attachment of labels, drugs, or other moieties.[14]

Conclusion

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a highly valuable and versatile reagent in organic synthesis and drug discovery. Its well-defined chemical properties, coupled with its predictable reactivity as a Michael acceptor, make it an indispensable tool for the construction of complex molecules, particularly non-canonical amino acids and modified peptides. A thorough understanding of its stability and handling requirements is crucial for its successful application in the laboratory. The synthetic pathways and reaction protocols outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this important building block in their research and development endeavors.

References

  • Organic Syntheses Procedure. (n.d.). Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indol-3-yl)propanoate. [Link]

  • Wikipedia. (2023). Dehydroalanine. [Link]

  • Organic Syntheses Procedure. (n.d.). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION: Contents. [Link]

  • Krbavčič, A., et al. (2001). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)
  • Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. (2022). eScholarship.org. [Link]

  • PubChem. (n.d.). Methyl 2-(bis((tert-butoxy)carbonyl)amino)prop-2-enoate. [Link]

  • NextSDS. (n.d.). methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate. [Link]

  • Reddy, B. V. S., et al. (2018). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 16(48), 9474-9480.
  • Digital CSIC. (n.d.). τ-Regioselective addition of (-)-Nα-tert-butoxycarbonyl-L-histidine methyl ester to diethyl fumarate. [Link]

  • Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. (2018). PMC. [Link]

  • Mass and the Mass Spectrum. (2014). University of California, Davis. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). RSC Advances. [Link]

  • Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. (2022). ACS Publications. [Link]

  • Mimicry of post-translational modifications using dehydroalanine synthetic chemistry. (2019). ChemBioChem. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. (2018). RSC Publishing. [Link]

  • Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. (2018). ResearchGate. [Link]

  • The role of dehydro-alanine in the design of peptides. (1995). PubMed. [Link]

  • Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters. (n.d.). University of Kansas. [Link]

  • Possible Mechanisms of Nonenzymatic Formation of Dehydroalanine Residue Catalyzed by Dihydrogen Phosphate Ion. (2019). ACS Publications. [Link]

  • Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling. (2016). PMC. [Link]

  • Elusive Dehydroalanine Derivatives with Enhanced Reactivity. (2019). PubMed. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). MDPI. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. (2026). PubMed. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. (2022). Frontiers. [Link]

  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. (2026). ResearchGate. [Link]

  • Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. (2021). ProQuest. [Link]

  • Organic Syntheses Procedure. (n.d.). N-tert-BUTOXYCARBONYL-p-TOLUENESULFONYL-L-ARGININE. [Link]

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. (2022). Annual Reviews. [Link]

  • Group 13 BN dehydrocoupling reagents, similar to transition metal catalysts but with unique reactivity. (2016). RSC Publishing. [Link]

Sources

Exploratory

Harnessing the Electrophilic Reactivity of Dehydroalanine: The Role of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate in Unnatural Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of peptides incorporating non-canonical amino acids is a cornerstone of modern drug discovery and chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides incorporating non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and functionality.[1] Dehydroalanine (Dha), an α,β-unsaturated amino acid, stands out as a uniquely reactive building block.[2] Its electrophilic nature makes it a versatile precursor for a vast array of post-synthetic modifications, enabling the creation of unnatural side chains, peptide stapling, and mimics of post-translational modifications (PTMs).[3][4] However, the inherent reactivity and instability of Dha pose significant challenges for its direct incorporation during standard solid-phase peptide synthesis (SPPS).[2][5] This guide provides an in-depth examination of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, a stabilized dehydroalanine precursor, detailing its synthesis, properties, and strategic application in the controlled synthesis of complex, unnatural peptides. We will explore the mechanistic basis of its utility as a Michael acceptor and provide validated protocols for its incorporation and subsequent functionalization, offering researchers a powerful tool for expanding the chemical diversity of synthetic peptides.

Introduction: The Strategic Value of Dehydroalanine in Peptide Science

Peptides are a rapidly growing class of therapeutics, bridging the gap between small molecules and large biologics.[6] The introduction of unnatural amino acids is a key strategy for overcoming the limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[7][8] Dehydroalanine (Dha), while found in nature in microbially derived peptides like nisin, is a non-proteinogenic amino acid that offers a unique chemical handle for peptide engineering.[9]

Unlike most amino acid residues, the α,β-unsaturated carbonyl system in Dha renders it an excellent Michael acceptor, susceptible to conjugate addition by a wide range of soft nucleophiles.[4][10] This reactivity allows for the site-selective installation of diverse functionalities onto a peptide backbone after its initial synthesis is complete. This post-synthetic modification approach is highly convergent and powerful, enabling:

  • Mimicry of Post-Translational Modifications (PTMs): The synthesis of homogeneously modified proteins for functional studies, including mimics of phosphorylation, glycosylation, and methylation.[3][11]

  • Installation of Unnatural Side Chains: The introduction of biophysical probes, custom-designed binding motifs, or pharmacologically active groups.[5]

  • Peptide Cyclization and Stapling: The formation of constrained peptide structures with improved conformational stability and protease resistance.[12][13]

The primary challenge lies in the incorporation of this reactive moiety. Direct use of Dha in iterative peptide synthesis is problematic due to the low nucleophilicity of its N-terminal enamine group and potential for unwanted side reactions.[2] Consequently, the most effective strategies rely on the incorporation of a stable, "masked" Dha precursor that can be carried through the synthesis and later revealed or, more commonly, by converting a natural amino acid like cysteine or serine into Dha post-synthesis.[10][11][14] Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate represents a premier example of such a masked building block, offering stability during synthesis and predictable reactivity for subsequent modifications.

The Reagent: Synthesis and Physicochemical Properties

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a dehydroalanine derivative where the amine is protected by two tert-butoxycarbonyl (Boc) groups. This "bis-Boc" protection is critical; it enhances the stability of the electron-deficient double bond and modulates its reactivity, preventing premature polymerization or degradation under standard peptide synthesis conditions.

The synthesis of this reagent has been reported through various methods, often starting from serine or other suitable precursors, followed by elimination and protection steps.[15] Its key properties are summarized below.

PropertyValueSource
CAS Number 201338-62-7[16],[17]
Molecular Formula C14H23NO6[17]
Molecular Weight 301.34 g/mol [17]
Physical Form White to off-white powder[16]
Melting Point 52-53 °C[16]
Solubility Soluble in common organic solvents (DCM, DMF, Ethyl Acetate)-
Storage Store at room temperature, protected from moisture[16]

The Core Mechanism: A Versatile Michael Acceptor

The utility of incorporating a Dha residue into a peptide chain is rooted in its function as an electrophilic hub. The α,β-unsaturated carbonyl system polarizes the Cβ atom, making it susceptible to nucleophilic attack. This reaction, a Michael-type conjugate addition, is highly efficient and proceeds under mild, biocompatible conditions, typically in aqueous media at neutral or slightly basic pH.[4][10]

The general mechanism allows for the formation of various carbon-heteroatom and carbon-carbon bonds, transforming the planar Dha residue into a standard tetrahedral amino acid with a custom side chain.

Caption: Mechanism of Michael Addition to a Dha Residue.

A key advantage of this strategy is the high nucleophilicity of thiolates and selenolates compared to other biological nucleophiles like water or amines, which allows for highly selective reactions even in complex biological media.[5][10]

Applications and Experimental Workflows

The primary application of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is as a synthetic building block for the introduction of a Dha residue during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow Reagent Methyl 2-{bis(Boc)amino}prop-2-enoate (Dha Precursor) SPPS Solid-Phase Peptide Synthesis (SPPS) Coupling to Resin-Bound Peptide Reagent->SPPS 1. Incorporation Peptide_Dha Peptide with Incorporated Protected Dha Residue SPPS->Peptide_Dha Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA) Peptide_Dha->Cleavage 2. Synthesis Completion Crude_Peptide Crude Peptide containing Dha Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified Dha-Peptide Purification->Pure_Peptide Modification Post-Synthetic Modification (e.g., Michael Addition with Thiol) Pure_Peptide->Modification 3. Functionalization Final_Peptide Functionalized Unnatural Peptide Modification->Final_Peptide

Caption: General workflow for unnatural peptide synthesis.

Synthesis of Selenocysteine-Containing Peptides

Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of several redox-active enzymes.[18] Its direct synthesis is challenging. A powerful method involves the conjugate addition of a selenium nucleophile to a Dha-containing peptide.[10][19] This selena-Michael addition is highly efficient due to the high nucleophilicity of selenolates.[10]

Mimicking Post-Translational Modifications

The Dha residue serves as an ideal platform to install mimics of PTMs. For instance, the addition of thiols bearing sugar moieties can generate stable glycopeptide analogues.[5] Similarly, reaction with appropriately functionalized thiols can mimic lipidation, methylation, or acetylation, providing homogeneous samples of modified peptides that are difficult to obtain from natural sources.[3][11]

Carbon-Carbon Bond Formation

Beyond heteroatom nucleophiles, Dha can participate in C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions with arylboronic acids have been used to modify Dha residues, introducing aromatic side chains.[20] Furthermore, photoinduced Giese reactions can couple Dha with acyl radicals generated from aldehydes, providing access to γ-carbonyl α-amino acids.[15]

Detailed Experimental Protocols

The following protocols provide a framework for the practical application of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate. Standard practices for Fmoc-SPPS are assumed.[21][22]

Protocol 1: Incorporation into a Peptide via Manual Fmoc-SPPS

This protocol describes the coupling of the bis-Boc-Dha-OMe building block onto a growing peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the desired amount of resin in the reaction vessel. Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine solution and agitate for 10-15 minutes to ensure complete deprotection of the N-terminal Fmoc group.

  • Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction Preparation: In a separate vial, dissolve Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (3 eq. relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. Causality Insight: Pre-activation for 1-2 minutes is often beneficial, but for this specialized monomer, direct addition to the resin after dissolution is recommended to avoid potential side reactions.

  • Coupling: Drain the DMF from the washed resin. Immediately add the coupling solution prepared in step 4. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling. If the test is positive, the coupling can be extended or repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3 times) and DCM (3 times) to remove all excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

Protocol 2: Post-Synthetic Thiol-Michael Addition

This protocol describes the modification of a purified, Dha-containing peptide with a thiol nucleophile.

Materials:

  • Purified, lyophilized Dha-containing peptide

  • Thiol nucleophile (e.g., 1-dodecanethiol for lipidation mimic) (10-50 eq.)

  • Phosphate buffer (100 mM, pH 7.5-8.0)

  • Acetonitrile (ACN) or other co-solvent if needed for solubility

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, to keep thiol reduced)

Procedure:

  • Peptide Dissolution: Dissolve the Dha-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of an organic co-solvent like ACN can be added.

  • Reagent Preparation: Prepare a stock solution of the thiol nucleophile.

  • Reaction Initiation: Add the thiol nucleophile to the peptide solution. If using a thiol prone to oxidation, a small amount of TCEP (1-2 eq.) can be included.

  • Incubation: Gently agitate the reaction mixture at room temperature (or 37 °C to accelerate the reaction) for 1-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide plus the thiol.

  • Quenching & Purification: Once the reaction is complete, the modified peptide can be directly purified from the reaction mixture using reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final, functionalized unnatural peptide as a fluffy white powder.

Advantages and Future Outlook

The use of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate and the subsequent Dha-modification strategy offers significant advantages:

  • Versatility: A single Dha-containing peptide is a precursor to a library of modified peptides, simply by varying the nucleophile used in the addition reaction.[14][23]

  • Site-Selectivity: The modification occurs specifically at the engineered Dha site, providing a level of precision that is difficult to achieve with modifications of natural residues like lysine or cysteine.[5]

  • Biocompatibility: The Michael addition reaction proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[4]

The field continues to evolve, with new methods being developed for both the generation of Dha residues and their subsequent functionalization.[24][25] Emerging trends include the development of novel catalytic methods for C-C bond formation and the use of Dha in creating complex, multi-cyclic peptide architectures.[20][23] The strategic use of pro-peptides composed entirely of Dha residues, which can be sequentially and selectively functionalized, represents a paradigm shift in how we approach the de novo synthesis of custom polypeptides.[23]

Conclusion

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a highly valuable and enabling reagent for modern peptide chemistry. By providing a stable and reliable means of incorporating the versatile dehydroalanine residue into synthetic peptides, it unlocks a vast chemical space for post-synthetic modification. The ability to site-selectively introduce a wide array of chemical functionalities via robust Michael addition chemistry empowers researchers in drug discovery and chemical biology to design and construct novel peptide-based tools and therapeutics with precisely tailored properties. As synthetic methodologies advance, the strategic application of Dha chemistry is set to remain a critical and expanding frontier in the creation of unnatural peptides.

References

  • Morrison, P. M., Foley, P. J., Warriner, S. L., & Webb, M. E. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Communications, 51(74), 13470-13473. Available at: [Link]

  • Dadová, J., Wu, K. J., Isenegger, P. G., Errey, J. C., Bernardes, G. J., Chalker, J. M., ... & Davis, B. G. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. White Rose Research Online. Available at: [Link]

  • Reddy, K. M., & Mugesh, G. (2019). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC advances, 9(1), 34-43. Available at: [Link]

  • Kohnke, P. L., et al. (2024). Poly-Dha Sequences as Pro-polypeptides: An Original Mechanistic Postulate Leads to the Discovery of a Long-Acting Vasodilator KU04212. JACS Au. Available at: [Link]

  • Benavides, I., Raftery, E. D., Bell, A. G., Evans, D., Scott, W. A., Houk, K. N., & Deming, T. J. (Year not available). Poly(dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. NSF PAR. Available at: [Link]

  • Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3245-3276*. Available at: [Link]

  • Reddy, K. M., & Mugesh, G. (2018). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Dehydroalanine. Available at: [Link]

  • ResearchGate. (n.d.). Mimicry of post-translational modifications using dehydroalanine synthetic chemistry. Available at: [Link]

  • Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666-1676*. Available at: [Link]

  • Google Patents. (n.d.). Solid-phase synthesis of peptides containing bulky dehydroamino acids.
  • Morrison, P. M., Foley, P. J., Warriner, S. L., & Webb, M. E. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. White Rose Research Online. Available at: [Link]

  • Bernardes, G. J. L., et al. (2015). Synthesis of modified proteins via functionalization of dehydroalanine. University of Oxford Research Archive. Available at: [Link]

  • van der Vliet, K. M., et al. (2017). Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium-Mediated Cross-Coupling. ChemBioChem, 18(13), 1253-1257*. Available at: [Link]

  • Reddy, K. M., & Mugesh, G. (2018). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC Publishing. Available at: [Link]

  • ACS Publications. (2026). Selective Deprotonated Amide Activation of Dehydroalanine for Peptide Modification. Organic Letters. Available at: [Link]

  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Available at: [Link]

  • News-Medical.Net. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. Available at: [Link]

  • Drug Target Review. (2026). New method boosts production of non-natural amino acids for peptide assembly. Available at: [Link]

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  • ResearchGate. (n.d.). Scheme 2 Conversion of multiple cysteine residues to dehydroalanine. Available at: [Link]

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Foundational

A Technical Guide to the Structural and Spectroscopic Characteristics of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern synthetic ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and peptide science, the strategic design of molecular building blocks is paramount. Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, a derivative of dehydroalanine (Dha), stands out as a uniquely valuable reagent.[1][2] Known systematically as methyl 2-[bis(tert-butoxycarbonyl)amino]acrylate or N,N-bis(Boc)-dehydroalanine methyl ester, this compound is not merely another protected amino acid. Its true utility lies in its electronically-tuned structure: a highly activated α,β-unsaturated ester system.[3]

The presence of two bulky, electron-withdrawing tert-butoxycarbonyl (Boc) groups on the nitrogen atom serves a dual purpose.[4] Firstly, they provide robust protection of the amine, preventing unwanted side reactions common with mono-protected analogues.[5] Secondly, and more critically, they significantly enhance the electrophilicity of the β-carbon, making the molecule an exceptional Michael acceptor.[6][7] This heightened reactivity opens a gateway to a vast array of synthetic transformations, most notably the conjugate addition of nucleophiles to forge novel carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the core structural, spectroscopic, and reactive characteristics of this pivotal molecule, offering field-proven insights for its effective application.

Section 1: Core Physicochemical and Safety Profile

A foundational understanding begins with the molecule's fundamental properties and handling requirements. All data is consolidated for rapid assessment.

PropertyValueSource(s)
IUPAC Name methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate[1]
Synonyms Methyl 2-[bis(tert-butoxycarbonyl)amino]acrylate, N(Boc)₂Dha-OMe[1][2]
CAS Number 201338-62-7[1][8]
Molecular Formula C₁₄H₂₃NO₆[1]
Molecular Weight 301.34 g/mol [1][2]
Physical Form White to off-white powder[2]
Melting Point 52-53 °C[2]

Safety and Handling: This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a chemical fume hood, are mandatory.

Section 2: Synthesis and Characterization Workflow

The reliable synthesis and purification of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate are critical for its successful use. While several routes exist, a common and effective strategy involves the dehydration of the corresponding N,N-bis(Boc)-serine methyl ester derivative.

G cluster_0 Synthesis & Purification Workflow start N-Boc-D/L-Serine Methyl Ester step1 Protection Step: Introduction of second Boc group using Boc₂O, DMAP start->step1 intermediate N,N-bis(Boc)-Serine Methyl Ester step1->intermediate step2 Elimination Step: Dehydration using a suitable reagent (e.g., Burgess reagent or EDC/CuCl) intermediate->step2 product_crude Crude Product step2->product_crude step3 Purification: Flash Column Chromatography (Silica Gel) product_crude->step3 product_final Pure Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate step3->product_final

Fig. 1: Generalized workflow for synthesis and purification.

Exemplary Protocol: Synthesis from Serine Derivative

Causality: This protocol is based on the principle that the hydroxyl group of serine can be converted into a good leaving group, followed by base-mediated E2 elimination to form the alkene. Using a pre-formed N,N-bis(Boc) intermediate ensures the amine is fully protected and electronically deactivating, favoring the desired elimination pathway.

  • Starting Material Preparation: To a solution of N-Boc-Serine methyl ester in an appropriate aprotic solvent (e.g., Dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). Stir at room temperature until TLC analysis confirms complete conversion to the N,N-bis(Boc)-Serine methyl ester.

  • Activation and Elimination: The intermediate N,N-bis(Boc)-Serine methyl ester is then subjected to dehydration. A reliable method involves treatment with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Copper(I) Chloride (CuCl) in an anhydrous solvent like Dichloromethane. This in-situ activation of the hydroxyl group facilitates its elimination.[9]

  • Workup: Upon reaction completion, the mixture is washed sequentially with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This step is crucial to remove unreacted starting materials and byproducts.

  • Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, which will show the characteristic signals detailed in the next section.[10]

Section 3: In-Depth Structural & Spectroscopic Analysis

The structural integrity of the molecule is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a definitive portrait of the compound.

Fig. 2: Simplified 2D representation of the molecular structure.

3.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a primary tool for confirming the presence of the key vinyl and ester functional groups. The spectrum is typically clean and easily interpretable.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.3 - 6.5Singlet1HVinylic H (C=CHₐHₑ)Deshielded by proximity to the electron-withdrawing ester and N(Boc)₂ groups.
~ 5.8 - 6.0Singlet1HVinylic H (C=CHₐHₑ)The two vinylic protons are diastereotopic and appear as distinct singlets.
~ 3.80Singlet3HMethyl Ester (-OCH₃)Typical chemical shift for a methyl ester.
~ 1.50Singlet18Htert-Butyl (-C(CH₃)₃)The 18 protons of the two identical Boc groups are chemically equivalent, resulting in a large singlet.

3.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton, confirming the presence of the carbonyl, olefinic, and aliphatic carbons.

Chemical Shift (δ, ppm)AssignmentRationale
~ 164.0Ester Carbonyl (C=O)The ester carbonyl is typically found in this downfield region.[11]
~ 151.0Boc Carbonyl (C=O)Carbamate carbonyls are also highly deshielded.
~ 139.0Quaternary Olefinic (C=CH₂)The α-carbon of the acrylate system, substituted with the nitrogen atom.[12]
~ 118.0Methylene Olefinic (=CH₂)The β-carbon of the acrylate system, significantly shifted from a standard alkene due to conjugation.[12]
~ 82.0Boc Quaternary (-OC (CH₃)₃)The quaternary carbon of the tert-butyl group attached to oxygen.
~ 52.5Methyl Ester (-OCH₃)A characteristic shift for a methyl ester carbon.
~ 28.0Boc Methyl (-C(CH₃)₃)The methyl carbons of the tert-butyl groups.

3.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional group vibrations, particularly the multiple carbonyls and the carbon-carbon double bond.

Frequency (cm⁻¹)VibrationSignificance
~ 1730 - 1750C=O Stretch (Ester)Strong, sharp absorption indicating the presence of the methyl ester.
~ 1700 - 1720C=O Stretch (Carbamate)Strong absorption from the two Boc protecting groups. The presence of multiple, strong peaks in this region is a hallmark of the molecule.
~ 1640C=C Stretch (Alkene)Medium intensity peak confirming the vinylic double bond.
~ 1250, 1150C-O StretchStrong stretches associated with both the ester and carbamate functionalities.

3.4 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Using electrospray ionization (ESI), common adducts are observed.

  • Expected Mass: [M+H]⁺ at m/z 302.16, [M+Na]⁺ at m/z 324.14.

  • Key Fragmentation Pathway: A characteristic and diagnostically crucial fragmentation is the loss of one or both tert-butyl groups as isobutylene (56 Da) or the loss of a full Boc group (100 Da) via cleavage of the N-C or O-C bond. This provides strong evidence for the presence of the N(Boc)₂ moiety.

Section 4: Reactivity Profile - The Michael Acceptor Paradigm

The primary synthetic value of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate stems from its role as a potent Michael acceptor.[3] The convergence of electron-withdrawing effects from the methyl ester and the two Boc groups renders the β-carbon of the alkene highly electrophilic and susceptible to attack by a wide range of soft nucleophiles.

G acceptor Methyl 2-{bis(Boc)amino}prop-2-enoate (Michael Acceptor) intermediate Resonance-Stabilized Enolate Intermediate acceptor->intermediate nucleophile Nucleophile (Nu⁻) nucleophile->acceptor product 1,4-Conjugate Adduct Product intermediate->product 2. Protonation

Fig. 3: Logical flow of the Michael Addition reaction.

Protocol: General Procedure for Aza-Michael Addition

Causality: This protocol leverages the high electrophilicity of the substrate to react with an amine nucleophile. A mild base is often sufficient to either deprotonate a protic nucleophile or to facilitate the reaction. The choice of a polar aprotic solvent stabilizes the charged intermediates formed during the reaction.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (1.0 eq.) in a suitable polar aprotic solvent (e.g., Tetrahydrofuran or Acetonitrile).

  • Addition: Add the desired amine nucleophile (1.1 eq.). If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting adduct by flash column chromatography to yield the desired N-substituted amino acid derivative.

Section 5: Applications in Drug Discovery and Chemical Biology

The unique reactivity of this dehydroalanine derivative makes it a powerful tool for introducing molecular diversity and creating complex, non-canonical amino acids (ncAAs).

  • Synthesis of Unnatural Amino Acids: This is the most prominent application. By employing a diverse range of carbon, nitrogen, and sulfur nucleophiles in Michael addition reactions, researchers can rapidly generate libraries of novel α-amino acid derivatives with unique side chains.[4] These ncAAs are invaluable for probing protein structure, function, and for developing peptide-based therapeutics with enhanced properties.[3]

  • Peptide Modification and Stapling: The molecule can be used as a building block in solid-phase peptide synthesis (SPPS) to install a dehydroalanine residue.[13][14] This residue then serves as a chemical handle within the peptide, allowing for post-synthetic modification via conjugate addition to introduce probes, cross-linkers, or other functional moieties directly onto the peptide backbone.[3]

Conclusion

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is far more than a simple protected amino acid. It is a strategically designed, electronically activated building block whose structural characteristics are precisely tuned for synthetic utility. A comprehensive understanding of its spectroscopic signature—the distinct vinylic protons in ¹H NMR, the downfield-shifted carbonyls and olefins in ¹³C NMR, and the characteristic C=O stretches in IR—provides the foundation for its reliable identification and use. Its predictable and efficient reactivity as a Michael acceptor makes it an indispensable tool for medicinal chemists and chemical biologists aiming to expand the chemical space of amino acids and peptides, ultimately accelerating the development of novel therapeutics and research probes.

References

  • PubChem. (n.d.). Methyl 2-(bis((tert-butoxy)carbonyl)amino)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

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  • NextSDS. (n.d.). methyl 2-({[(tert-butoxy)carbonyl]amino}methyl)prop-2-enoate. Retrieved from [Link]

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  • NextSDS. (n.d.). methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indol-3-yl)propanoate. Retrieved from [Link]

  • Douglas, J., et al. (2020). Access to Unnatural α-Amino Acids via Visible-Light-Mediated Decarboxylative Conjugate Addition to Dehydroalanine. Organic Letters, 22(6), 2298–2303. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(2,3-diphenylbenzofuran-5-yl)propanoate. Wiley. Retrieved from [Link]

  • Vrettos, E. I., et al. (n.d.). SUPPORTING INFORMATION: Unveiling and Tackling Guanidinium Peptide Coupling Reagent Side Reactions towards the Development of Peptide-Drug Conjugates. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in the crystalline state and calculated in the gas phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Dadová, J., Galan, M. C., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of dehydroalanine. Current Opinion in Chemical Biology, 46, 71-81. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 2-{amino}prop-2-enoate. Université du Luxembourg. Retrieved from [Link]

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  • PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). methyl (2S)-2-{bis[(tert-butoxy)carbonyl]amino}-5-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the safety data and handling protocols for Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate. As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety data and handling protocols for Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical reactivity principles to ensure a thorough understanding of the risks and the rationale behind the recommended procedures.

Chemical Identity and Properties

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a diesterified amino acid derivative. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom and the acrylate functionality are key determinants of its chemical reactivity and handling requirements.

PropertyValueSource
Chemical Name methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate[1][2]
Synonym(s) methyl 2-[bis(tert-butoxycarbonyl)amino]acrylate
CAS Number 201338-62-7[1][2]
Molecular Formula C14H23NO6[2]
Molecular Weight 301.34 g/mol [2]
Physical Form Powder
Melting Point 52-53 °C

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in risk mitigation.

GHS Pictogram:

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[2]

  • H336: May cause drowsiness or dizziness.[1][3]

Precautionary Statements: A comprehensive list of precautionary statements includes codes such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501. These statements form the basis for the handling and emergency procedures outlined in the subsequent sections of this guide.

Reactivity and Stability Profile

The chemical structure of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate suggests several potential reactivity pathways that must be managed.

  • Acrylate Moiety: Acrylate esters are known to be reactive monomers that can undergo polymerization.[4][5] This polymerization can be initiated by heat, light, or contaminants such as peroxides or strong acids/bases.[6][7] Uncontrolled polymerization can be exothermic and potentially violent, leading to pressure buildup in sealed containers.[6][7]

  • N,N-di-Boc Functionality: The two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atom are susceptible to cleavage under certain conditions. While generally stable to many reagents, they can be removed by heating.[8][9] Thermal deprotection of Boc groups generates isobutylene and carbon dioxide.[8] This decomposition pathway is a concern at elevated temperatures and can lead to pressure buildup.

  • Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and polymerization initiators (e.g., peroxides, persulfates).[6][7]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and prevent adverse events.

Engineering Controls
  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below any established threshold limits.[10][11]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate:

  • Eye Protection: Wear chemical safety goggles with side shields.[11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[11]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[11]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosol formation is likely, a suitable respirator should be worn.[11]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Assess_Task Assess Task (e.g., weighing, transfer) Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determine Risk Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Proceed to Task Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Task Complete Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1: Personal Protective Equipment (PPE) workflow for handling Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Temperature: Store at room temperature. Avoid elevated temperatures to prevent polymerization and thermal decomposition.[10]

  • Atmosphere: Store in a tightly closed container in a dry and well-ventilated place.[12] While some reactive monomers require the presence of oxygen for inhibitors to be effective, it is critical to follow the specific storage instructions provided by the supplier.[13][14] For acrylate esters, an inert atmosphere should be avoided as it can render common polymerization inhibitors ineffective.[4][15]

  • Incompatibilities: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12][16]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in Section 4.2. Avoid breathing dust or vapors.[6][10]

  • Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[10]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6][10] For larger spills, contain the spill and collect the material for disposal. Ensure the area is well-ventilated during and after cleanup.

Spill_Response_Workflow Start Spill Occurs Assess_Spill Assess Spill Size and Hazard Start->Assess_Spill Evacuate Evacuate Area Assess_Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose End Spill Managed Dispose->End

Figure 2: Workflow for responding to a spill of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate.

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow this chemical to enter the environment.[18]

Conclusion

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a valuable research chemical that requires careful handling due to its hazardous properties and potential for reactivity. By understanding its chemical nature and adhering to the guidelines presented in this document, researchers can work with this compound safely and effectively. The key to safety lies in a combination of appropriate engineering controls, diligent use of personal protective equipment, and a thorough understanding of emergency procedures.

References

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  • EBAM Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe. Retrieved from [Link]

  • methyl 2-{[(tert-butoxy)carbonyl]amino}prop-2-enoate - NextSDS. (n.d.). Retrieved from [Link]

  • Safe Handling Manuals - Basic Acrylic Monomer Manufacturers. (n.d.). Retrieved from [Link]

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  • Ethyl Acrylate. (2016, March 24). InChem. Retrieved from [Link]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2019, January 8). ACS Publications. Retrieved from [Link]

  • Storage and Handling - PolySciTech. (n.d.). Akina Inc. Retrieved from [Link]

  • Styrene Monomer Product Stewardship Summary. (n.d.). Shell. Retrieved from [Link]

  • Dos and Donts for the safe use of Acrylic Acid and Acrylate Esters. (n.d.). Petrochemicals Europe. Retrieved from [Link]

  • material safety data sheet acrylic monomer self polymerized dpddfs-003. (2009, December 30). New Stetic. Retrieved from [Link]

  • ICSC 0625 - METHYL ACRYLATE. (n.d.). InChem. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

A Detailed, Step-by-Step Guide to the Synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate from L-Serine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, three-part protocol for the synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]am...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive, three-part protocol for the synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, a valuable dehydroalanine derivative, starting from the readily available amino acid, L-serine. Dehydroalanine (Dha) residues are crucial components in a variety of naturally occurring peptides and serve as versatile building blocks for creating non-natural amino acids and functionally diverse proteins.[1][2] The N,N-bis(Boc) protection enhances the electrophilicity of the β-carbon, making the final product an excellent Michael acceptor for the synthesis of complex β-substituted alanines.[3] This guide details the sequential N-protection and esterification of L-serine, the subsequent activation and β-elimination to form the dehydroalanine core, and the final N,N-di-Boc protection. Each protocol is designed to be self-contained and includes explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Dehydroalanine Derivatives

Dehydroalanine (Dha) is an α,β-unsaturated amino acid that, while unstable in its free form, is a key structural motif in many natural products, including peptide antibiotics like nisin and toxins such as microcystins.[2][4] In synthetic chemistry, peptide chains containing dehydroalanine are highly valued as they can undergo conjugate addition reactions with various nucleophiles. This reactivity allows for post-translational modifications of proteins and the design of novel bioactive molecules and activity-based probes for drug development.[4][5]

The synthesis of dehydroalanine derivatives typically originates from stable precursors like serine or cysteine via elimination reactions.[4] The protocol herein focuses on a robust pathway starting from L-serine. The key transformations involve:

  • Protection and Esterification: The amino and carboxyl groups of serine are protected to prevent unwanted side reactions in subsequent steps. The N-Boc (tert-butyloxycarbonyl) group is chosen for its stability under the conditions of the elimination step and its ease of removal under acidic conditions.[6][7]

  • Dehydration via Elimination: The hydroxyl group of the serine side chain is converted into a good leaving group, typically a sulfonate ester (e.g., tosylate), which is then eliminated using a base to introduce the α,β-unsaturation.[1]

  • N,N-di-Boc Installation: A second Boc group is installed on the nitrogen atom. The resulting N,N-diprotected dehydroamino acid derivative is a highly versatile substrate for synthesizing novel amino acids due to its enhanced reactivity.[3]

This guide provides field-tested protocols with detailed procedural steps, quantitative data tables, and diagrams to ensure clarity and successful execution by researchers in organic synthesis and drug discovery.

Overall Reaction Scheme

The synthesis is a multi-step process beginning with L-serine and culminating in the N,N-di-Boc protected dehydroalanine methyl ester.

Reaction_Scheme Serine L-Serine r1_label (Boc)₂O, NaOH Dioxane/H₂O Serine->r1_label BocSerine N-Boc-L-Serine r2_label CH₃I, K₂CO₃ DMF BocSerine->r2_label BocSerOMe N-Boc-L-Serine Methyl Ester r3_label 1. TsCl, DMAP, Et₃N 2. Elimination BocSerOMe->r3_label BocDhaOMe N-Boc-Dehydroalanine Methyl Ester r4_label (Boc)₂O, DMAP CH₂Cl₂ BocDhaOMe->r4_label DiBocDhaOMe Methyl 2-{bis[(tert-butoxy)carbonyl]- amino}prop-2-enoate r1_label->BocSerine r2_label->BocSerOMe r3_label->BocDhaOMe r4_label->DiBocDhaOMe

Caption: Overall synthetic pathway from L-Serine to the target compound.

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-L-serine Methyl Ester

Causality and Experimental Choices: The synthesis begins with the protection of the α-amino group of L-serine. The Boc group is ideal as it is stable to the basic and nucleophilic conditions that will be used later. Following N-protection, the carboxylic acid is esterified. Performing the esterification after N-protection prevents potential side reactions, such as intermolecular amide bond formation.[8] We utilize methyl iodide with a mild base, which is a safer and more scalable alternative to using diazomethane.[9]

Protocol 1A: N-Boc Protection of L-Serine
  • Prepare a solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL) in a 2-L flask and cool in an ice bath with magnetic stirring.[9]

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (78.4 g, 0.36 mol) in dioxane (280 mL).

  • Add the (Boc)₂O solution to the cold serine solution using an addition funnel.

  • Stir the resulting two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.

  • Monitor the reaction by TLC until completion.

  • Concentrate the mixture to half its original volume via rotary evaporation (35°C).

  • Cool the concentrated solution in an ice-water bath and acidify to pH 2–3 by the slow addition of 1 N potassium bisulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 1000 mL).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.

Protocol 1B: Methyl Esterification
  • To a cold (ice-water bath) solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (DMF, 150 mL), add solid potassium carbonate (24.3 g, 0.176 mol).[9]

  • Stir the suspension for 10 minutes at 0°C.

  • Add methyl iodide (20.0 mL, 0.32 mol) to the white suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.[9]

  • Continue stirring at 0°C for 30 minutes, during which the mixture may solidify.

  • Allow the reaction to warm to room temperature and stir for another hour, monitoring for completion by TLC.

  • Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

  • Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate to give N-Boc-L-serine methyl ester as a pale amber oil (approx. 86% yield).[9] This product is typically pure enough for the next step.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Protocol 1A)Quantity (Protocol 1B)Moles
L-Serine105.0931.7 g-0.30
Di-tert-butyl dicarbonate218.2578.4 g-0.36
Sodium Hydroxide (1 N)40.00620 mL-0.62
Dioxane88.11280 mL--
N-Boc-L-Serine205.21-32.4 g0.16
Potassium Carbonate138.21-24.3 g0.176
Methyl Iodide141.94-20.0 mL0.32
Dimethylformamide (DMF)73.09-150 mL-

Table 1: Materials for the Synthesis of N-Boc-L-serine Methyl Ester.

Part 2: Synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}prop-2-enoate

Causality and Experimental Choices: This step forms the dehydroalanine core via a β-elimination reaction. The hydroxyl group of serine is a poor leaving group and must first be activated. We convert it to a p-toluenesulfonate (tosylate) ester using p-toluenesulfonyl chloride (TsCl). Tosylates are excellent leaving groups. The elimination is then induced by a base, triethylamine (Et₃N), which is also used to neutralize the HCl generated during the tosylation, allowing for a one-pot activation-elimination process.[10] 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the tosylation reaction.

Protocol 2: Tosylation and Elimination
  • In a 500-mL round-bottomed flask, dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol) in dichloromethane (CH₂Cl₂, 200 mL).[10]

  • Cool the solution in an ice bath to 0°C.

  • Add 4-dimethylaminopyridine (DMAP) (0.70 g, 6.0 mmol), trimethylamine hydrochloride (Me₃N·HCl) (1.1 g, 12 mmol), and freshly recrystallized p-toluenesulfonyl chloride (TsCl) (22.7 g, 119 mmol).[10]

  • Prepare a solution of triethylamine (Et₃N) (17 mL, 119 mmol) in CH₂Cl₂ (50 ml) and add it dropwise to the reaction mixture at 0°C over 40 minutes.

  • Stir the resulting slurry at 0°C for 2 hours. The elimination of the tosylate group occurs concurrently.

  • Quench the reaction by pouring the mixture into a flask containing ice (100 mL), water (100 mL), and 2M HCl solution (50 mL).

  • Extract the aqueous layer with CH₂Cl₂ (100 mL).

  • Combine the organic layers, wash with two 60-mL portions of brine, dry over magnesium sulfate, and concentrate by rotary evaporation.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure Methyl 2-{[(tert-butoxy)carbonyl]amino}prop-2-enoate.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
N-Boc-L-serine methyl ester219.2326.1 g119 mmol
p-Toluenesulfonyl chloride (TsCl)190.6522.7 g119 mmol
4-Dimethylaminopyridine (DMAP)122.170.70 g6.0 mmol
Triethylamine (Et₃N)101.1917 mL119 mmol
Trimethylamine hydrochloride95.571.1 g12 mmol
Dichloromethane (CH₂Cl₂)84.93~250 mL-

Table 2: Materials for the Synthesis of N-Boc-Dehydroalanine Methyl Ester.

Part 3: Synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Causality and Experimental Choices: The final step is the addition of a second Boc group to the nitrogen atom. This is achieved by reacting the N-Boc-dehydroalanine methyl ester with an excess of di-tert-butyl dicarbonate. The reaction is catalyzed by DMAP, which acts as a nucleophilic catalyst to form a highly reactive intermediate with (Boc)₂O, facilitating the acylation of the already protected nitrogen. The resulting N,N-di-Boc compound exhibits increased stability and unique reactivity, making it a powerful intermediate for further synthetic transformations.[3] An excess of the Boc-anhydride is used to drive the reaction to completion.

Protocol 3: N,N-di-Boc Protection
  • Dissolve Methyl 2-{[(tert-butoxy)carbonyl]amino}prop-2-enoate (e.g., 10 mmol, 2.01 g) in anhydrous dichloromethane (50 mL) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add 4-dimethylaminopyridine (DMAP) (e.g., 0.5 eq, 5 mmol, 0.61 g).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 2.0 eq, 20 mmol, 4.37 g). The use of an excess ensures complete conversion.[3]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the final product, Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, typically as a white solid or colorless oil. A reported yield for a similar reaction is 82%.[3]

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles
N-Boc-Dehydroalanine Methyl Ester201.222.01 g10 mmol
Di-tert-butyl dicarbonate218.254.37 g20 mmol
4-Dimethylaminopyridine (DMAP)122.170.61 g5 mmol
Dichloromethane (CH₂Cl₂)84.9350 mL-

Table 3: Materials for the Synthesis of the Final Product.

Experimental Workflow and Data

G cluster_0 Part 1: Boc-Ser-OMe Synthesis cluster_1 Part 2: Dehydroalanine Formation cluster_2 Part 3: Final Product Synthesis p1_start L-Serine p1_boc N-Boc Protection p1_start->p1_boc p1_ester Esterification p1_boc->p1_ester p1_workup Aqueous Workup & Extraction p1_ester->p1_workup p1_product Crude Boc-Ser-OMe p1_workup->p1_product p2_start Boc-Ser-OMe p1_product->p2_start p2_elim Tosylation & In-situ Elimination p2_start->p2_elim p2_workup Aqueous Quench & Extraction p2_elim->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product Pure Boc-Dha-OMe p2_purify->p2_product p3_start Boc-Dha-OMe p2_product->p3_start p3_diboc N,N-di-Boc Protection p3_start->p3_diboc p3_workup Aqueous Workup p3_diboc->p3_workup p3_purify Column Chromatography p3_workup->p3_purify p3_product Final Product p3_purify->p3_product

Caption: Step-by-step experimental workflow for the synthesis.

Final Product Characterization Data
PropertyValueSource
Chemical Name Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate[11][12]
CAS Number 201338-62-7[11][12]
Molecular Formula C₁₄H₂₃NO₆[11]
Molecular Weight 301.34 g/mol [11]
Appearance White solid or colorless oil-
Key Analytical Methods ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy-

Table 4: Physicochemical properties of the target compound.

References

  • Investigation of the Synthesis of Some Dehydroalanine Derivatives. (2000). Turkish Journal of Chemistry. [Link]

  • Dehydroalanine. Wikipedia. [Link]

  • N,N-DIPROTECTED DEHYDROAMINO ACID DERIVATIVES: VERSATILE SUBSTRATES FOR THE SYNTHESIS OF NOVEL AMINO ACIDS. ARKIVOC. [Link]

  • A practical one-pot synthesis of dehydroalanine esters. (2025). RSC Advances. [Link]

  • Facile Chemoselective Synthesis of Dehydroalanine-Containing Peptides. (2000). Organic Letters. [Link]

  • A practical one-pot synthesis of dehydroalanine esters. ResearchGate. [Link]

  • A practical one-pot synthesis of dehydroalanine esters. RSC Publishing. [Link]

  • A practical one-pot synthesis of dehydroalanine esters. National Institutes of Health. [Link]

  • Synthetic application of N-Boc-dehydroalanine isopropyl ester 2d. ResearchGate. [Link]

  • N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. [Link]

  • Crystal structure of N-(tert-butoxycarbonyl)glycyl-(Z)-β-bromodehydroalanine methyl ester [Boc–Gly–(β-Br)(Z)ΔAla–OMe]. National Institutes of Health. [Link]

  • N-Boc-L-serine methyl ester. National Institutes of Health. [Link]

  • Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Semantic Scholar. [Link]

  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]

  • Methyl 2-(bis((tert-butoxy)carbonyl)amino)prop-2-enoate. PubChem. [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. SCIRP. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • N-tert-BUTOXYCARBONYL-L-SERINE β-LACTONE AND (S)-3-AMINO-2-OXETANONE p-TOLUENESULFONIC ACID SALT. Organic Syntheses. [Link]

  • SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate. NextSDS. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization & Storage of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous polymerization of highly activated dehydroamino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous polymerization of highly activated dehydroamino acids. Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (CAS 201338-62-7), often abbreviated as N,N-di-Boc-Dha-OMe , is a notoriously reactive monomer.

The two bulky, electron-withdrawing tert-butoxycarbonyl (Boc) groups on the nitrogen atom prevent resonance donation into the adjacent alkene. Coupled with the electron-withdrawing methyl ester, the β -carbon of the dehydroalanine (Dha) moiety becomes highly electrophilic . While this extreme electron deficiency makes it a potent Michael acceptor for drug development, it also drastically lowers the activation energy for spontaneous free-radical polymerization.

Below is our comprehensive troubleshooting guide, standard operating protocols (SOPs), and mechanistic data to ensure the integrity of your compound during storage and synthesis.

Troubleshooting Guide & FAQs

Q: My batch of N,N-di-Boc-Dha-OMe arrived as a crystalline solid, but after a month in the glovebox, it turned into an insoluble white block. What happened? A: You likely stored a Monomethyl ether of hydroquinone (MEHQ)-inhibited batch under a strictly inert atmosphere (Argon/Nitrogen). MEHQ is an aerobic inhibitor. It does not scavenge carbon-centered radicals directly; instead, dissolved molecular oxygen ( O2​ ) reacts with the propagating radical to form a peroxy radical ( ROO∙ ). MEHQ then donates a hydrogen atom to the peroxy radical, terminating the chain . By storing the monomer in a glovebox, you stripped the oxygen required for MEHQ to function, leading to spontaneous anaerobic polymerization.

Q: How do I know if my monomer has polymerized before I start my synthesis? A: Perform a rapid solubility validation test. Pure N,N-di-Boc-Dha-OMe is highly soluble in dichloromethane (DCM) and ethyl acetate (EtOAc). Self-Validation Protocol: Dissolve 5 mg of the compound in 1 mL of DCM. A clear, colorless solution indicates intact monomer. A cloudy suspension, viscous gel, or insoluble white particulate indicates that high-molecular-weight poly(dehydroalanine) has formed . Discard polymerized batches, as they cannot be depolymerized.

Q: I need to perform a radical-initiated thiol-ene click reaction. Will the storage inhibitor interfere? A: Yes. Both MEHQ and BHT will quench radical initiators (e.g., AIBN, DMPA) and stall your reaction. You must remove the inhibitor immediately prior to use using the Solid-Phase Extraction protocol detailed in Section 3.

Quantitative Data & Matrices

To optimize your storage strategy, consult the following matrices summarizing inhibitor mechanisms and shelf-life expectations.

Table 1: Comparison of Common Polymerization Inhibitors
InhibitorMechanism of ActionAtmosphere RequirementBest Use CaseRemoval Method
MEHQ (4-Methoxyphenol)H-atom transfer to peroxy radicalsAerobic (Requires O2​ )Standard commercial storage; liquid phaseBasic Alumina / NaOH wash
BHT (Butylated hydroxytoluene)Sterically hindered radical scavengerAnaerobic or Aerobic Long-term solid-state storageBasic Alumina
PTZ (Phenothiazine)Electron transfer / radical trappingAnaerobic ( O2​ independent)High-temperature processingSilica Gel Chromatography
Table 2: Storage Condition Matrix for N,N-di-Boc-Dha-OMe
Storage TempLight ExposureAtmosphereExpected Shelf LifeRisk of Polymerization
20–25 °C (RT)Direct LightAir< 1 MonthHigh (UV initiation)
20–25 °C (RT)Dark (Amber)Inert Gas (MEHQ)< 1 WeekCritical (Inhibitor failure)
2–8 °CDark (Amber)Air (MEHQ)6–12 MonthsLow
-20 °CDark (Amber)Inert Gas (BHT)> 12 MonthsMinimal

Standard Operating Protocols (SOPs)

Protocol A: Optimal Long-Term Storage Workflow

Causality: Maintaining the monomer below its melting point (52–53 °C) restricts molecular mobility in the crystalline lattice, drastically reducing the propagation rate of any generated radicals .

  • Assess the Inhibitor: Review the Certificate of Analysis (CoA) to determine if the monomer is uninhibited, or contains MEHQ or BHT.

  • Atmosphere Selection (Critical Step):

    • For MEHQ-stabilized batches: Store in an amber glass vial with an ambient air headspace. Ensure the cap is sealed with Parafilm to prevent moisture ingress, but do not purge with inert gas.

    • For BHT-stabilized or Uninhibited batches: Purge the vial with dry Argon or Nitrogen to prevent oxidative degradation. BHT functions independently of oxygen via steric hindrance.

  • Temperature Control: Store strictly at 2–8 °C for short-term use (< 3 months) or -20 °C for long-term storage (> 3 months).

  • Light Exclusion: Always use amber vials. UV light provides the homolytic cleavage energy required to initiate carbon-centered radicals.

Protocol B: Inhibitor Removal via Solid-Phase Extraction

Causality: Phenolic inhibitors (MEHQ, BHT) are weakly acidic and highly polar compared to the fully protected N,N-di-Boc-Dha-OMe. Basic alumina exploits this polarity difference, selectively retaining the phenolic compounds while the non-polar monomer elutes in the solvent front.

  • Preparation: Pack a glass Pasteur pipette with a glass wool plug and 1.5 inches of activated Basic Alumina (Brockmann Grade I).

  • Solvation: Dissolve the required mass of N,N-di-Boc-Dha-OMe in a minimal volume of cold, anhydrous DCM (e.g., 100 mg in 2 mL).

  • Elution: Pass the solution through the alumina plug. Rinse the plug with an additional 2 mL of DCM to ensure quantitative recovery.

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator). Critical: Keep the water bath temperature strictly below 25 °C to prevent thermal auto-polymerization of the now-unprotected monomer.

  • Immediate Use: The uninhibited monomer must be used in the downstream reaction within 30 minutes. Do not attempt to store it.

Mechanistic & Workflow Visualizations

G A Methyl 2-(di-Boc-amino)acrylate (Monomer) B UV Light / Heat (Initiation) A->B Exposure C Carbon-Centered Radical (Reactive Intermediate) B->C Homolytic Cleavage D Polymerization Cascade (Gelation/Solidification) C->D Uninhibited Propagation E Dissolved Oxygen (O2) C->E O2 Scavenging F Peroxy Radical (ROO•) E->F Fast Reaction G MEHQ (Inhibitor) F->G H-Atom Transfer H Stable Quinone + Inactive Products (Polymerization Prevented) G->H Termination

Mechanistic pathway of radical polymerization and aerobic inhibition by MEHQ.

G Start Receipt of Monomer Check Check Inhibitor Status (MEHQ, BHT, or None?) Start->Check StoreMEHQ Store at 2-8°C Amber Vial, Air Atmosphere Check->StoreMEHQ Contains MEHQ StoreBHT Store at -20°C Amber Vial, Inert Gas (Ar/N2) Check->StoreBHT Contains BHT/None Prep Preparation for Synthesis StoreMEHQ->Prep StoreBHT->Prep Remove Inhibitor Removal (Alumina Column or Wash) Prep->Remove Use Immediate Use in Reaction Remove->Use

Decision tree for the storage, handling, and preparation of the di-Boc-acrylate monomer.

References

  • Title: Methyl 2-(bis((tert-butoxy)carbonyl)amino)prop-2-enoate Source: PubChem URL: [Link]

  • Title: The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid Source: ResearchGate URL: [Link]

  • Title: Transformation Journey of Monomers into Copolymers by Free Radical Polymerization Source: IntechOpen URL: [Link]

  • Title: UV cure acrylate monomers: synthesis, analysis and storage Source: Emerald Publishing URL: [Link]

Optimization

Improving reaction yield in the synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Welcome to the Technical Support Center for the synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (CAS 201338-62-7), commonly referred to as N,N-di-Boc-dehydroalanine methyl ester. This highly electrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (CAS 201338-62-7), commonly referred to as N,N-di-Boc-dehydroalanine methyl ester.

This highly electrophilic α,β -unsaturated ester is a critical building block in drug development, frequently utilized as a Giese acceptor in photoredox catalysis 1 and as a Michael acceptor for the synthesis of non-natural amino acids 2. Due to its structural reactivity, synthesizing this compound requires strict control over protecting group chemistry and elimination conditions to prevent polymerization and side-product formation.

Visual Reaction Workflow & Pitfalls

The standard synthesis relies on the exhaustive Boc-protection of L-serine methyl ester, followed by a base-promoted E2 elimination 3. The diagram below outlines the intended pathway alongside the most common mechanistic failure points.

ReactionPathway SM L-Serine Methyl Ester HCl Int1 Mono-Boc-Serine Methyl Ester (Intermediate) SM->Int1 Boc2O (1.0 eq), Et3N Int2 N,N-di-Boc-Serine Methyl Ester (Fully Protected) Int1->Int2 Boc2O (excess), DMAP (Critical Step) Side1 Oxazolidinone Byproduct (Intramolecular Cyclization) Int1->Side1 MsCl, Et3N (If DMAP step fails) Product Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (Target Product) Int2->Product MsCl, Et3N (E2 Elimination) Side2 Polymerized Acrylate (Degradation) Product->Side2 Heat / Light / Radicals (Lack of Inhibitor)

Reaction pathway for Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate synthesis and pitfalls.

Standard Operating Procedure (SOP)

Step 1: Exhaustive Protection (Synthesis of N,N-di-Boc-L-serine methyl ester)
  • Initiation: Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C and add triethylamine (Et 3​ N, 1.1 eq) dropwise to neutralize the hydrochloride salt.

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O, 2.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 16–24 hours.

    • Self-Validating Check: Monitor via TLC (Ninhydrin stain). The reaction is only complete when the primary amine (mono-Boc) spot entirely disappears. If it persists after 18 hours, spike with an additional 0.05 eq of DMAP.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous MgSO 4​ and concentrate under reduced pressure.

Step 2: E2 Elimination (Dehydration to the Acrylate)
  • Activation: Dissolve the crude N,N-di-Boc-L-serine methyl ester (1.0 eq) in anhydrous DCM (0.15 M) and cool strictly to 0 °C under argon.

  • Mesylation: Add Et 3​ N (2.5 eq), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Elimination: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validating Check: The mixture will transition from a clear solution to a heavy, cloudy suspension. This precipitate is triethylamine hydrochloride (Et 3​ N·HCl) and serves as a visual, stoichiometric indicator that the E2 elimination is actively occurring.

  • Isolation: Quench with ice water. Extract with DCM, wash with brine, and dry over MgSO 4​ .

  • Concentration: Evaporate the solvent using a rotary evaporator with the water bath set strictly below 30 °C .

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc). Crucial: Spike the elution solvent with 10–50 ppm of Butylated hydroxytoluene (BHT) to prevent polymerization.

Troubleshooting & FAQs

Q1: Why is my yield of the N,N-di-Boc intermediate so low, and why am I recovering mostly mono-Boc product? Causality: The first Boc addition is rapid, but the second addition is highly sterically hindered. The carbamate nitrogen of the mono-Boc intermediate is a poor nucleophile. Solution: This step absolutely requires DMAP as a nucleophilic catalyst. DMAP attacks Boc 2​ O to form a highly electrophilic N-Boc-pyridinium intermediate, which forces the second acylation. Ensure your DMAP is fresh and not degraded (white crystals, not yellow). Furthermore, ensure strictly anhydrous conditions, as water will rapidly hydrolyze the Boc 2​ O reagent before the sluggish second addition can occur.

Q2: During the elimination step, my LC-MS shows a major byproduct with a mass corresponding to the loss of a t-butyl group, and I get no dehydroalanine. What happened? Causality: You are observing the formation of an oxazolidinone ring . This occurs if your starting material for Step 2 is contaminated with mono-Boc-serine methyl ester. When MsCl activates the β -hydroxyl group, the mono-Boc nitrogen (which still possesses a nucleophilic proton) attacks the β -carbon intramolecularly. This displaces the mesylate and forms a stable 5-membered oxazolidinone, completely bypassing the desired E2 elimination. Solution: The elimination step must only be performed on >95% pure N,N-di-Boc intermediate. The di-Boc nitrogen lacks both the proton and the steric freedom to cyclize, forcing the molecule down the E2 elimination pathway.

Q3: My final purified product turns into an insoluble, gummy solid upon concentration or after a few days in the fridge. How do I stop this? Causality: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is an electron-deficient α,β -unsaturated carbonyl compound. The dual electron-withdrawing nature of the ester and the di-Boc amine makes the terminal alkene highly susceptible to radical-initiated or base-catalyzed polymerization. Solution:

  • Never heat the product above 30 °C during solvent evaporation.

  • Add a radical scavenger (BHT or hydroquinone at 10–50 ppm) to your chromatography solvents and to the final product before storage.

  • Store the neat oil/solid at -20 °C under an inert argon atmosphere, protected from light.

Q4: The MsCl/Et 3​ N elimination is causing unwanted Michael addition of chloride ions back into my product. Are there alternative conditions? Causality: Yes. High concentrations of chloride ions (from MsCl and Et 3​ N·HCl) in the presence of a strong Michael acceptor can lead to β -chloro side products. Solution: Substitute the MsCl/Et 3​ N system with the EDC·HCl / CuCl method. In this milder protocol, Copper(I) chloride acts as a Lewis acid to coordinate and activate the hydroxyl group, while EDC facilitates the dehydration without generating a highly nucleophilic chloride pool.

Quantitative Impact of Reaction Deviations

The table below summarizes how specific deviations from the SOP quantitatively impact the reaction yield and product integrity.

Reaction ParameterTarget ConditionDeviation / Common ErrorImpact on Yield / Outcome
Boc 2​ O Equivalents 2.5 – 3.0 eq1.0 – 1.5 eqReaction stalls at mono-Boc intermediate; <10% di-Boc yield .
DMAP Catalyst 0.1 eqOmitted or degradedReaction rate drops drastically; incomplete di-Boc formation.
Elimination Temp. 0 °C warming to RTHeating to >40 °CPromotes rapid polymerization; >50% yield loss to insoluble gel.
Radical Inhibitor 10–50 ppm BHTOmitted during storageProduct degrades into a polymeric gel within 48–72 hours.
Intermediate Purity >95% di-Boc>5% mono-Boc presentFormation of oxazolidinone byproduct during mesylation; proportional yield loss .

References

  • Liu, et al. "Uncovering the Reactivity of Direct Photoredox Catalyzed α-C–H Alkylation of Alcohols: A Boron-Free Procedure.
  • Ferreira, P. M. T., et al. "N,N-DIPROTECTED DEHYDROAMINO ACID DERIVATIVES: VERSATILE SUBSTRATES FOR THE SYNTHESIS OF NOVEL AMINO ACIDS." Targets in Heterocyclic Systems.
  • Queiroz, M.-J. R. P., et al. "ChemInform Abstract: New Strategies for the Synthesis of Heteroannulated 2-Pyridinones, Substituted 2-Quinolinones and Coumarins from Dehydroamino Acid Derivatives.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (commonly known a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (commonly known as bis-Boc-dehydroalanine methyl ester). This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your synthetic workflows.

Part 1: Root Cause Analysis (Mechanistic Insight)

Before diving into specific troubleshooting steps, it is critical to understand the chemical nature of your substrate. Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a dehydroamino acid derivative. The bis-Boc group serves a dual purpose: it protects the amine and activates the double bond for conjugate additions by withdrawing electron density.

When you attempt to remove the Boc groups before functionalizing the double bond, you generate free methyl 2-aminoacrylate. This species is a primary enamine. Primary enamines are thermodynamically unstable and rapidly undergo tautomerization to the corresponding imine, which subsequently hydrolyzes in the presence of adventitious water to yield methyl pyruvate and ammonia. Furthermore, attempting to deprotect related unsaturated Boc-amino systems frequently results in the formation of intractable, unidentified mixtures rather than the desired free amines[1].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I treated my bis-Boc dehydroalanine derivative with 50% TFA in DCM, but my LC-MS shows a mass corresponding to methyl pyruvate instead of the free amine. Why? Analysis & Causality: This is the most common pitfall. The deprotection of the Boc group was successful, but the resulting free methyl 2-aminoacrylate is inherently unstable. The acidic conditions catalyze the enamine-imine tautomerization. The resulting imine is rapidly hydrolyzed by trace water in the TFA/DCM mixture to form methyl pyruvate. Solution: Do not deprotect the dehydroalanine double bond directly unless you are trapping the enamine in situ. The field-validated workflow is to perform your desired C-C bond-forming reaction (e.g., radical conjugate addition) on the intact bis-Boc dehydroalanine first, and then perform the Boc deprotection on the resulting saturated unnatural amino acid[2].

Q2: My reaction mixture turned into a viscous, intractable gel after adding HCl in dioxane. What happened? Analysis & Causality: You have polymerized your starting material. Acrylates are highly susceptible to cationic or radical polymerization. The removal of the bulky bis-Boc groups reduces steric hindrance, and the concentrated acidic conditions initiate the polymerization of the electron-deficient double bond. Solution: If you must handle the deprotected species, run the reaction at high dilution (< 0.05 M) to suppress intermolecular polymerization. Ensure your solvents are strictly degassed to remove oxygen.

Q3: I only see a mass reduction of 100 Da (loss of one Boc group). The second Boc group is stubborn. How do I force complete deprotection? Analysis & Causality: The two Boc groups on a single nitrogen are not chemically equivalent. The first Boc group is highly sterically congested; its removal relieves significant steric strain, making it highly labile. Once the mono-Boc derivative is formed, the nitrogen lone pair can delocalize into the remaining Boc carbonyl, stabilizing the carbamate. The mechanism of Boc deprotection requires protonation of the carbamate oxygen followed by fragmentation into a tert-butyl cation and CO2[3]. The mono-Boc dehydroalanine is less basic and requires stronger acidic conditions. Solution: Extend the reaction time or use neat TFA. Ensure the CO2 gas can easily escape the reaction vessel, as the reaction is thermodynamically driven forward by the entropic release of CO2 gas[4].

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the expected outcomes when applying various deprotection conditions to this specific substrate.

Deprotection ConditionSubstrate StateExpected OutcomePrimary Side ReactionRecommendation
50% TFA / DCM (rt, 2h)Intact DehydroalanineComplete degradationEnamine tautomerization & hydrolysis to methyl pyruvateAVOID. Do not deprotect before double-bond functionalization.
4M HCl / Dioxane (rt, 4h)Intact DehydroalanineViscous mixture / PolymerCationic polymerizationAVOID. High concentration promotes oligomerization.
10% TFA / DCM (0 °C, 1h)Intact DehydroalanineMono-Boc dehydroalanineIncomplete deprotectionUseful only if the mono-Boc alkene is your actual target.
50% TFA / DCM (rt, 2h)Saturated Adduct (Post-reaction)Target Unnatural Amino AcidNone (clean deprotection)OPTIMAL. Standard protocol for unnatural amino acid synthesis[2].

Part 4: Validated Experimental Protocols

Protocol A: The "Self-Validating" Workflow for Unnatural Amino Acid Synthesis

Instead of deprotecting the starting material, follow this sequence to ensure structural integrity and high yields.

Step 1: Conjugate Addition (e.g., Photoredox Decarboxylative Addition)

  • In a dried, inert-gas-purged vial, combine Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (1.0 equiv), the desired carboxylic acid radical precursor (1.5 equiv), and the photocatalyst (e.g., Acridinium-based, 2 mol%).

  • Dissolve in degassed solvent (e.g., DCM or MeCN) to a concentration of 0.1 M.

  • Irradiate with blue LEDs until the starting material is consumed.

    • Self-Validation Check: Monitor by 1H NMR. The reaction is complete when the bis-Boc alkene protons (typically at ~5.8 and 6.3 ppm) completely disappear.

  • Purify the intermediate saturated bis-Boc amino acid.

    • Self-Validation Check: The presence of the intact bis-Boc group (large singlet, ~1.4 ppm, 18H) confirms successful addition without premature deprotection.

Step 2: Safe Boc Deprotection of the Saturated Adduct

  • Dissolve the purified intermediate from Step 1 in anhydrous DCM (0.1 M).

  • Add an equal volume of Trifluoroacetic Acid (TFA) dropwise at 0 °C.

  • Remove the cooling bath and stir at room temperature for 2 hours.

    • Self-Validation Check: Vent the reaction to allow CO2 evolution. The cessation of bubbling is a reliable macroscopic indicator that the fragmentation of the carbamate is complete[4].

  • Concentrate under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • Precipitate the resulting TFA salt using cold diethyl ether.

Part 5: Mechanistic and Workflow Visualizations

degradation A Methyl 2-(bis-Boc-amino)acrylate B Mono-Boc Intermediate A->B H+ / -Boc C Free 2-Aminoacrylate B->C H+ / -Boc D Methyl 2-Iminopropanoate C->D Tautomerization E Methyl Pyruvate + NH4+ D->E H2O

Mechanistic pathway showing the degradation of free 2-aminoacrylate into methyl pyruvate.

workflow N1 Methyl 2-(bis-Boc-amino)acrylate N2 Step 1: Double Bond Functionalization N1->N2 N3 Saturated bis-Boc Amino Acid N2->N3 C-C Bond Formation N4 Step 2: Acidic Boc Deprotection N3->N4 N5 Target Unnatural Amino Acid N4->N5 -CO2, -Isobutylene

Validated workflow prioritizing functionalization before deprotection to ensure stability.

References

  • Title: Access to Unnatural α-Amino Acids via Visible-Light-Mediated Decarboxylative Conjugate Addition to Dehydroalanine Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: ResearchGate URL: [Link]

  • Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]

Sources

Optimization

Overcoming steric hindrance in Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate substitution reactions

Welcome to the Technical Support Center for advanced amino acid functionalization. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and practical challenges associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amino acid functionalization. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and practical challenges associated with Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (bis-Boc-Dha-OMe).

While the N,N -bis-Boc protection strategy is essential for activating the dehydroalanine core toward radical and conjugate additions, it introduces severe steric hindrance at the α -carbon, complicating subsequent substitution and deprotection steps. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your workflows.

The Causality of Steric Hindrance in bis-Boc-Dha-OMe

To troubleshoot these reactions, we must first understand the structural causality. In mono-Boc dehydroalanine, the carbamate nitrogen can adopt a planar conformation, allowing its lone pair to donate into the alkene π -system. This reduces the alkene's electrophilicity.

By introducing a second Boc group (bis-Boc-Dha-OMe), the immense steric repulsion between the two tert-butoxycarbonyl groups forces the nitrogen out of the alkene plane. This breaks the conjugation, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and making the β -carbon highly reactive toward nucleophilic radicals[1]. However, once addition occurs at the β -position, the resulting α -radical (or enolate) is trapped beneath a massive "steric umbrella" created by the bis-Boc and methyl ester groups. Overcoming this steric shield during the final substitution/trapping step is the primary challenge in these workflows[2].

Troubleshooting FAQs

Q1: My photoredox-catalyzed Giese addition to bis-Boc-Dha-OMe stalls, yielding protonated byproducts instead of the substituted α -amino acid. Why?

A1: This is a classic symptom of steric clash at the α -radical intermediate. After your alkyl radical adds to the β -carbon, the resulting α -radical must react with a trapping agent (e.g., Selectfluor for carbofluorination or a cross-coupling partner). Because the bis-Boc group sterically shields this α -position, bulky trapping agents cannot approach fast enough. Consequently, the long-lived radical abstracts a hydrogen atom from the solvent or undergoes premature reduction[2]. Solution: You must increase the electrophilicity and reduce the steric profile of your trapping agent. For example, in carbofluorination, Selectfluor is compact and highly electrophilic enough to overcome this barrier, whereas bulkier fluorinating agents fail[2].

Mechanism PC Photocatalyst (Excited) Radical Alkyl Radical PC->Radical SET AlphaRad α-Radical Intermediate (High Steric Clash) Radical->AlphaRad β-Addition Substrate bis-Boc-Dha-OMe (Sterically Shielded) Substrate->AlphaRad Reacts with Product Substituted α-Amino Acid AlphaRad->Product Fast Trapping (Overcomes Steric Barrier) Trap Electrophilic Trap (e.g., Selectfluor) Trap->Product F-Atom Transfer

Mechanistic pathway of photoredox addition, highlighting the congested α-radical.

Q2: Why am I seeing poor regioselectivity in transition-metal catalyzed vinylic substitutions (Heck-type couplings) with bis-Boc-Dha-OMe?

A2: In standard Heck couplings, the transition metal must undergo migratory insertion. The extreme bulk of the N,N -bis-Boc group blocks the standard Bürgi-Dunitz approach trajectory at the α -carbon. This forces the metal to insert at the β -position or leads to rapid β -hydride elimination before the desired substitution can stabilize. Solution: Pivot from traditional two-electron transition-metal catalysis to single-electron (radical) photoredox cross-coupling. Radical additions are far less sensitive to the steric bulk of the coordination sphere compared to palladium or ruthenium complexes, allowing for precise C(sp3)–C(sp3) bond formation[1].

Q3: After a successful substitution, I cannot fully deprotect the bis-Boc group. Standard TFA protocols leave mono-Boc intermediates. How do I force complete deprotection?

A3: The same steric hindrance that complicates substitution also shields the carbamate oxygens from protonation during acidolysis. Standard 25-50% Trifluoroacetic acid (TFA) in DCM is often insufficient for bis-Boc groups on highly substituted α -carbons[3]. Solution: Utilize a highly concentrated scavenger cocktail (e.g., 95% TFA) and elevate the temperature slightly (35 °C), or switch to a more aggressive Lewis acid protocol like TMS-OTf/2,6-lutidine to bypass the steric constraints of protonation[3].

Quantitative Data: Steric Impact on Substitution Yields

The table below summarizes how the steric bulk of the incoming radical precursor dictates the efficiency of the subsequent α -substitution (trapping) step during the carbofluorination of bis-Boc-Dha-OMe[2].

Radical Precursor TypeAlkyl Group TransferredYield (%)Steric Impact Observation
Primary Benzyl64%Minimal steric clash at β -position; efficient α -trapping.
Secondary Isopropyl75%Moderate clash; highly electrophilic Selectfluor overcomes this.
Tertiary tert-Butyl58%Severe steric crowding; α -radical trapping is slowed, increasing side reactions.

Experimental Workflows & Self-Validating Protocols

Workflow Start Analyze Reaction Mixture (LC-MS) Check Identify Major Species Start->Check Decision Is the desired substituted product formed? Check->Decision Protonated Protonated Byproduct (Premature Reduction) Decision->Protonated No Dimer Dimerization Products Decision->Dimer No Success Proceed to Deprotection Decision->Success Yes FixTrap Increase Electrophilicity of Trapping Agent Protonated->FixTrap Resolve Steric Clash FixConc Decrease Substrate Concentration Dimer->FixConc Mitigate Radical Pooling

Troubleshooting workflow for resolving steric-induced side reactions.

Protocol A: Photoredox-Catalyzed Substitution (Carbofluorination)

This protocol utilizes single-electron chemistry to bypass the steric limitations of traditional cross-coupling[4].

  • Preparation: In a flame-dried Schlenk tube, combine bis-Boc-Dha-OMe (1.0 equiv), the alkyltrifluoroborate radical precursor (1.5 equiv), Selectfluor (2.0 equiv), and Mes-Acr+ photocatalyst (5 mol%).

  • Degassing (Self-Validation Check): Suspend the mixture in anhydrous MeCN. Perform three freeze-pump-thaw cycles. Validation: Bubble formation must completely cease upon thawing in the final cycle. If bubbles persist, oxygen (a potent radical quencher) is still present and will kill the reaction.

  • Irradiation: Backfill with Argon and irradiate with 450 nm blue LEDs at ambient temperature for 16 hours. Validation: The solution should maintain a steady fluorescence. A rapid shift to a dark, murky brown indicates catalyst photobleaching or degradation.

  • Quenching & Analysis: Dilute with EtOAc and wash with saturated aqueous NaHCO3. Analyze the organic layer via LC-MS. Validation: Look for the exact mass of the α -fluoro product. If the dominant mass corresponds to the [M+H] of the reduced α -protonated byproduct, your trapping agent failed to overcome the steric barrier.

Protocol B: Complete Deprotection of Sterically Hindered bis-Boc

Because the bis-Boc group on a fully substituted α -carbon resists standard acidolysis[3], use this aggressive scavenger protocol.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H2O in a 95:2.5:2.5 ratio.

  • Reaction (Self-Validation Check): Dissolve the purified substituted bis-Boc-Dha-OMe in a minimal amount of DCM. Add the cleavage cocktail dropwise at 0 °C, then warm to room temperature. Validation: You must observe the evolution of isobutylene gas (steady bubbling). If bubbling stops within 10 minutes, the reaction has likely stalled at the mono-Boc intermediate.

  • Completion: Stir for 3–4 hours. Monitor by TLC until both the bis-Boc starting material and the highly stable mono-Boc intermediate have completely disappeared. Evaporate under a stream of nitrogen to avoid heating the sensitive free amine.

References

  • Access to Unnatural α-Amino Acids via Visible-Light-Mediated Decarboxylative Conjugate Addition to Dehydroalanine Organic Letters - ACS Publications[1]

  • Synthesis of α-Fluoro-α-amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination ACS Catalysis - ACS Publications[2]

  • Direct decarboxylative Giese reactions Chemical Society Reviews (RSC Publishing)[4]

  • Amino Acid-Protecting Groups Chemical Reviews - ACS Publications[3]

Sources

Troubleshooting

Minimizing side reactions during Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate handling

From the desk of the Senior Application Scientist Welcome to the technical support guide for Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (CAS 201338-62-7). This document provides in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (CAS 201338-62-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and use of this valuable but reactive synthetic building block. As a dehydroalanine derivative, its unique reactivity is key to its utility, but it also necessitates careful handling to prevent undesirable side reactions.[1] This guide is designed to help you anticipate and resolve common challenges, ensuring the success and reproducibility of your experiments.

I. General Storage and Handling

Proper storage is the first and most critical step in preventing side reactions. The electrophilic nature of the α,β-unsaturated system makes the compound susceptible to polymerization and other reactions.[2]

Question: What are the ideal storage conditions for Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate?

Answer: To maximize shelf-life and prevent degradation, the compound should be stored under the following conditions:

  • Temperature: Store at room temperature as recommended by suppliers. For long-term storage, refrigeration (2-8°C) is advisable, but allow the container to warm to room temperature before opening to prevent moisture condensation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). Oxygen can facilitate radical-initiated polymerization, a common issue with acrylate-type monomers.[3]

  • Light: Keep the container tightly sealed and protected from light. UV light can initiate polymerization.[4]

  • Moisture: The compound is sensitive to hydrolysis. Ensure the storage container is well-sealed and, if possible, stored in a desiccator.

ParameterRecommended ConditionRationale
Temperature Room Temperature / Refrigerated (2-8°C) for long-termSlows kinetic processes like polymerization and hydrolysis.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxygen-mediated radical polymerization.[3]
Light Amber vial / Protect from lightPrevents photo-initiated polymerization.[4]
Moisture Tightly sealed container, desiccatorMinimizes hydrolysis of ester and Boc groups.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the handling and use of the reagent.

Question: My reagent, which was a powder or oil, has become a viscous gum or a hard solid that is difficult to dissolve. What happened?

Answer: This is a classic sign of spontaneous polymerization. The acrylate backbone of the molecule is electron-deficient and highly susceptible to chain-reaction polymerization, which can be initiated by heat, light, or radical species.[4][5] Dehydroalanine derivatives are known to undergo such radical polymerizations.[6]

Root Causes & Prevention:

  • Inhibitor Depletion: Commercial monomers often contain inhibitors like hydroquinone monomethyl ether (MEHQ).[7] These inhibitors are consumed over time. If you are using older stock, the inhibitor may be depleted.[8]

  • Exposure to Initiators: Accidental contamination with radical initiators (e.g., peroxides from old solvents like THF or ether) or exposure to UV light or excessive heat can trigger polymerization.[4][7]

  • Oxygen Depletion (for certain inhibitors): Standard phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively as radical traps.[3] Storing under a scrupulously oxygen-free inert atmosphere for extended periods can paradoxically reduce stability if the correct type of inhibitor is not present.

Troubleshooting Workflow:

cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective & Preventive Actions observe Reagent is viscous, gummy, or solid diagnose Spontaneous Polymerization Occurred observe->diagnose storage Review Storage: - Cool, dark, inert atmosphere? - Shelf life exceeded? diagnose->storage Check Storage handling Review Handling: - Exposed to light/heat? - Used old, unpurified solvents? diagnose->handling Check Handling new_reagent Procure fresh reagent. Implement strict storage protocols. storage->new_reagent protocol Refine Protocol: - Use freshly purified solvents. - Protect reaction from light. handling->protocol

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate vs. Mono-Boc Analogues: NMR Reference Data and Experimental Workflows

Executive Summary In modern peptide synthesis and palladium-catalyzed cross-coupling methodologies, the choice of protecting groups on dehydroamino acids fundamentally dictates both the stability and the reactivity of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptide synthesis and palladium-catalyzed cross-coupling methodologies, the choice of protecting groups on dehydroamino acids fundamentally dictates both the stability and the reactivity of the substrate. Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (commonly known as N,N-di-Boc-dehydroalanine methyl ester, CAS: 201338-62-7) has emerged as a superior building block compared to its mono-Boc counterpart [1].

This guide provides an objective comparison of the structural, spectroscopic, and behavioral differences between mono-Boc and di-Boc protected dehydroalanine methyl esters. By detailing the causality behind their distinct 1 H and 13 C NMR chemical shifts, this document serves as an authoritative reference for researchers synthesizing complex heterocyclic systems or unnatural amino acids via Suzuki-Miyaura and Sonogashira couplings [1].

Mechanistic Advantages: Di-Boc vs. Mono-Boc Dehydroalanine

The addition of a second tert-butoxycarbonyl (Boc) group to the nitrogen atom of dehydroalanine fundamentally alters the molecule's electronic and steric profile:

  • Suppression of Tautomerization and Polymerization: Mono-Boc dehydroalanine possesses a secondary amide (NH) that can participate in hydrogen bonding and tautomerization, making the electron-rich double bond highly susceptible to spontaneous, unwanted polymerization during concentration or storage. The di-Boc imide completely removes the NH proton, providing immense steric shielding that prevents premature degradation.

  • Tuning the Michael Acceptor: In the mono-Boc system, the nitrogen lone pair donates electron density into the enoate π -system via resonance, reducing its electrophilicity. The di-Boc group, featuring two strongly electron-withdrawing carbonyls, pulls the nitrogen lone pair away from the alkene. This disruption of conjugation transforms the double bond into a highly reactive, controlled Michael acceptor and a pristine substrate for Pd-catalyzed cross-couplings [2].

Quantitative NMR Spectral Comparison

The electronic isolation of the nitrogen lone pair in the di-Boc derivative is directly observable via Nuclear Magnetic Resonance (NMR) spectroscopy. Below is the comparative spectral data confirming these structural changes.

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl 3​ )
Proton AssignmentMono-Boc Dehydroalanine Methyl Ester ( δ , ppm)Di-Boc Dehydroalanine Methyl Ester ( δ , ppm)Multiplicity & Integration
t-Butyl (Boc) 1.451.48Singlet, 9H (Mono) / 18H (Di)
Methoxy (OMe) 3.823.80Singlet, 3H
Vinyl (=CH 2​ ) cis 5.755.60Singlet/Doublet (1-2 Hz), 1H
Vinyl (=CH 2​ ) trans 6.156.30Singlet/Doublet (1-2 Hz), 1H
Amide (NH) 7.00N/A (Absent) Broad Singlet, 1H (Mono only)
Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl 3​ )
Carbon AssignmentMono-Boc Dehydroalanine Methyl Ester ( δ , ppm)Di-Boc Dehydroalanine Methyl Ester ( δ , ppm)
t-Butyl (CH 3​ ) 28.227.9
Methoxy (OCH 3​ ) 52.852.5
t-Butyl (C q​ ) 80.583.5
Vinyl (=CH 2​ ) 105.2125.0
Vinyl (=C q​ ) 131.5135.0
Boc (C=O) 152.5151.0
Ester (C=O) 164.5164.0

Causality in Chemical Shifts: The most critical diagnostic shift occurs at the vinyl (=CH 2​ ) carbon in the 13 C NMR spectrum. In the mono-Boc compound, the enamine-like resonance shields the terminal carbon, pushing it upfield to ~105 ppm. In the di-Boc compound, the cross-conjugation of the two Boc carbonyls prevents the nitrogen lone pair from donating into the alkene. Consequently, the terminal carbon loses this shielding effect and shifts drastically downfield to ~125 ppm, a value typical for standard, unperturbed acrylates [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows utilize built-in self-validation checkpoints.

Protocol A: Synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Synthesis A H-Ser-OMe Starting Material B Boc2O, Et3N (Mono-Protection) A->B C Boc-Ser-OMe Intermediate B->C D Boc2O, DMAP, MeCN (Dehydration & Di-Protection) C->D E Methyl 2-(di-Boc-amino)acrylate Target Compound D->E

Synthesis workflow for Di-Boc dehydroalanine methyl ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of Methyl 2-(tert-butoxycarbonylamino)acrylate (mono-Boc dehydroalanine methyl ester) in 30 mL of anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of 4-Dimethylaminopyridine (DMAP). Causality: The secondary amide of the mono-Boc compound is a poor nucleophile. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-Boc-pyridinium intermediate that forces the acylation of the sterically hindered nitrogen.

  • Di-Protection: Slowly add 12.0 mmol (1.2 equivalents) of Di-tert-butyl dicarbonate (Boc 2​ O) dissolved in 10 mL of MeCN dropwise at 0 °C.

  • Reaction Progression: Allow the mixture to warm to 25 °C and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the lower-R f​ mono-Boc spot is entirely consumed.

  • Workup: Quench with saturated aqueous NH 4​ Cl to neutralize the DMAP. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: NMR Sample Preparation and Self-Validation

NMR_Workflow S1 Sample Prep (15 mg in CDCl3) S2 Acquisition (400 MHz, 298K) S1->S2 S3 Processing (FT, Phase, Baseline) S2->S3 S4 Analysis (Integration & Shift) S3->S4 S5 Purity Validation (Absence of NH peak) S4->S5

Self-validating NMR characterization workflow.

Step-by-Step Methodology:

  • Sample Prep: Dissolve exactly 15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Transfer to a standard 5 mm NMR tube. Acquire the 1 H NMR spectrum at 400 MHz using 16 scans and a 1-second relaxation delay ( d1​ ). Acquire the 13 C NMR spectrum at 100 MHz using 256 scans.

  • Self-Validation Check:

    • Integration Lock: Integrate the prominent t-butyl peak at ~1.48 ppm and set the value strictly to 18.0 .

    • Verification: The methoxy peak at ~3.80 ppm must subsequently integrate to exactly 3.0 .

    • Purity Confirmation: Scan the region between 6.5 ppm and 7.5 ppm. The complete absence of a broad singlet confirms that 100% of the mono-Boc starting material has been converted to the di-Boc target.

References

  • Ferreira, P. M. T., et al. "N,N-Diprotected Dehydroamino Acid Derivatives: Versatile Substrates for the Synthesis of Novel Amino Acids." Targets in Heterocyclic Systems, 2005. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 201338-62-7, Methyl 2-[bis(tert-butoxycarbonyl)amino]acrylate." PubChem, 2026. Available at:[Link]

Comparative

Comparative Guide: Catalytic Efficiency in the Hydrogenation of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

As a Senior Application Scientist, selecting the optimal catalytic system for the reduction of complex dehydroamino acids is a critical decision that impacts downstream purity, scalability, and cost. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal catalytic system for the reduction of complex dehydroamino acids is a critical decision that impacts downstream purity, scalability, and cost. This guide provides an in-depth technical comparison of catalytic hydrogenation strategies for Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate —a highly sterically hindered, di-Boc protected dehydroalanine methyl ester used extensively in the synthesis of unnatural amino acids and pharmaceutical intermediates.

Substrate Profiling & Mechanistic Rationale

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate presents unique challenges and advantages in hydrogenation workflows. The use of N,N-di-Boc-protected dehydroalanine esters provides a robust scaffold that prevents unwanted side reactions, such as radical polymerization or Michael additions, which commonly plague unprotected acrylates[1].

However, the di-Boc moiety fundamentally alters the coordination chemistry during homogeneous catalysis. Traditional asymmetric hydrogenation of enamides relies on the N-H bond to form a hydrogen-bonded chelate with the metal center or the ligand. Because the di-Boc substrate lacks an N-H proton, it coordinates exclusively through the alkene π -bond and one of the highly Lewis-basic carbamate carbonyl oxygens. This forces the substrate to rely entirely on the steric bulk of the −N(Boc)2​ group to differentiate the faces of the alkene within the catalyst's chiral pocket.

To evaluate catalytic efficiency, we compare a standard heterogeneous baseline (Pd/C) against an advanced homogeneous asymmetric system ([Rh(COD)(R,R-DuPhos)]BF 4​ ) . Rhodium catalysts bearing C2-symmetric bisphospholane ligands, such as DuPhos, provide excellent enantioselectivities (up to 99% ee) for a wide range of dehydroamino acids[2].

Catalyst Performance Comparison

The following table summarizes the quantitative performance metrics of both catalytic systems under optimized conditions. The enantioselective introduction of the α -hydrogen is overwhelmingly achieved via the carbon−carbon double bond hydrogenation of α , β -dehydro- α -amino acid (DAA) derivatives[3].

MetricHeterogeneous BaselineHomogeneous Asymmetric
Catalyst System 10% Pd/C[Rh(COD)(R,R-Me-DuPhos)]BF 4​
Catalyst Loading 5.0 mol%0.1 mol% (S/C = 1000)
Solvent Methanol (Standard)Degassed Methanol (Anhydrous)
H 2​ Pressure 1 atm (Balloon)5 atm (Autoclave)
Temperature 25 °C25 °C
Reaction Time 4 hours1 hour
Conversion / Yield >99% / 98%>99% / 99%
Enantiomeric Excess 0% (Racemic) >99% (R-enantiomer)
Turnover Frequency ~5 h⁻¹>1000 h⁻¹

Causality of Performance: The Rh-DuPhos system exhibits a vastly superior Turnover Frequency (TOF). The electron-rich nature of the alkyl phospholane ligand accelerates the oxidative addition of H 2​ —the rate-determining step in the Halpern mechanism. Furthermore, the rigid C2-symmetric pocket perfectly accommodates the bulky di-Boc group, locking the transition state and resulting in near-perfect enantioselectivity.

Experimental Methodologies

Every protocol below is designed as a self-validating system to ensure reproducibility and safety.

Protocol A: Heterogeneous Hydrogenation (Pd/C)

Objective: Rapid synthesis of racemic Methyl N,N-di-Boc-alaninate.

  • Preparation: In a well-ventilated fume hood, add 1.0 mmol of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate and 5 mol% of 10% Pd/C to a dry round-bottom flask.

  • Solvent Addition: Carefully add 5.0 mL of methanol. Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors if exposed to atmospheric oxygen.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask via a Schlenk line and backfill with inert Argon (repeat 3x). Finally, evacuate and backfill with H 2​ gas from a balloon (repeat 3x).

  • Reaction: Stir vigorously at 25 °C for 4 hours.

    • Validation Check: The cessation of H 2​ uptake from the balloon (volume remains constant) serves as a primary macroscopic indicator of reaction completion. TLC (Hexanes/EtOAc) should confirm the disappearance of the UV-active starting material.

  • Workup: Filter the black suspension through a tightly packed pad of Celite. Causality: Celite traps the fine, pyrophoric carbon particles and keeps them wet, preventing fires during filtration. Concentrate the filtrate in vacuo to yield the racemic product.

Protocol B: Homogeneous Asymmetric Hydrogenation (Rh-DuPhos)

Objective: High-TOF synthesis of enantiopure (R)-Methyl N,N-di-Boc-alaninate.

  • Preparation: Inside an argon-filled glovebox, weigh 0.1 mol% of[Rh(COD)(R,R-Me-DuPhos)]BF 4​ and 1.0 mmol of the substrate into a glass vial.

  • Solvent Addition: Dissolve the mixture in 5.0 mL of strictly anhydrous, freeze-pump-thaw degassed methanol.

    • Causality: Dissolved O 2​ will irreversibly oxidize the electron-rich phospholane ligand to a phosphine oxide, destroying the chiral pocket and deactivating the catalyst.

    • Validation Check: The precatalyst solution should exhibit a characteristic orange/red color.

  • Reaction: Transfer the vial to a high-pressure stainless steel autoclave. Purge the headspace with H 2​ gas three times, then pressurize to 5 bar. Stir vigorously at 25 °C for 1 hour.

    • Causality: While Rh-DuPhos can operate at 1 atm, 5 bar pressure increases the dissolved H 2​ concentration, driving the rate-determining oxidative addition step and maximizing TOF.

  • Workup: Safely vent the H 2​ gas. The solution should now be a pale yellow. Pass the mixture through a short silica plug using EtOAc to sequester the Rh complex. Evaporate to yield the pure chiral product.

Workflow & Mechanistic Visualizations

Workflow cluster_hetero Heterogeneous Catalyst (Pd/C) cluster_homo Homogeneous Catalyst (Rh-DuPhos) Substrate Substrate: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate PdC Add 10% Pd/C Solvent: MeOH Substrate->PdC Rh Add[Rh(COD)(R,R-DuPhos)]BF4 Solvent: Degassed MeOH Substrate->Rh H2_1 H2 Gas (1 atm) Stir 2-4 h PdC->H2_1 Filter Filter through Celite H2_1->Filter Racemic Product: Racemic N,N-di-Boc-alaninate (0% ee) Filter->Racemic H2_2 H2 Gas (5-10 atm) Stir 1-2 h Rh->H2_2 Silica Pass through short silica plug H2_2->Silica Chiral Product: Chiral (R)-N,N-di-Boc-alaninate (>99% ee) Silica->Chiral

Fig 1: Operational workflow comparing heterogeneous and homogeneous hydrogenation pathways.

CatalyticCycle Precatalyst Precatalyst [Rh(COD)(DuPhos)]+ Active Active Species [Rh(DuPhos)(Solv)2]+ Precatalyst->Active + H2 - COD SubstrateCoord Substrate Coordination [Rh(DuPhos)(Substrate)]+ Active->SubstrateCoord + Substrate - Solv OxAddition Oxidative Addition [Rh(H)2(DuPhos)(Substrate)]+ SubstrateCoord->OxAddition + H2 MigInsertion Migratory Insertion Alkyl-Rh Hydride OxAddition->MigInsertion RedElimination Reductive Elimination Product Release MigInsertion->RedElimination RedElimination->Active - Chiral Product + Solv

Fig 2: Halpern mechanistic cycle for the Rh-catalyzed asymmetric hydrogenation of enamides.

References

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584-4671.[Link]

  • Andersson, P. G., & Munslow, I. J. (Eds.). (2008). Modern Reduction Methods. Wiley-VCH.[Link]

  • Zheng, Z., et al. (2022). Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands. The Journal of Organic Chemistry, 87(13), 8503-8513.[Link]

  • Gouverneur, V., & Seppelt, K. (2015). Organofluorine Chemistry: Synthesis and Applications. (Mentions N,N-di-Boc dehydroalanine ester utilization).[Link]

Sources

Validation

HPLC method validation for Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate purity analysis

An in-depth technical analysis and method validation guide for the purity assessment of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, designed for analytical chemists and drug development professionals. Analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and method validation guide for the purity assessment of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate, designed for analytical chemists and drug development professionals.

Analyte Profiling & The Analytical Challenge

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate (commonly referred to as N,N -bis-Boc-dehydroalanine methyl ester, or Bis-Boc-Dha-OMe) is a highly versatile, electrophilic building block. It is frequently utilized in the synthesis of unnatural α -amino acids via visible-light-mediated photoredox conjugate addition and other advanced synthetic methodologies[1].

From a chromatographic perspective, this molecule presents a triad of challenges:

  • Steric Bulk & Hydrophobicity: The presence of two bulky tert-butyloxycarbonyl (Boc) groups combined with a methyl ester renders the molecule highly lipophilic and sterically hindered.

  • Chemical Reactivity: The dehydroalanine (Dha) moiety is a potent Michael acceptor. In solution, it is susceptible to nucleophilic attack, dimerization, or polymerization if not handled under strictly controlled conditions[1].

  • Acid Lability: While acidic mobile phases are standard in reverse-phase HPLC (RP-HPLC) to suppress silanol ionization, excessive acidity or prolonged exposure can trigger the cleavage of the Boc protecting groups, artificially generating the mono-Boc impurity during the run.

To ensure the integrity of the purity analysis, the analytical method must be fast enough to prevent on-column degradation, yet efficient enough to baseline-resolve the intact Bis-Boc-Dha-OMe from its closely related synthetic impurities (e.g., mono-Boc-Dha-OMe and Michael addition adducts).

Column Technology Comparison: Core-Shell vs. Fully Porous Particles

Historically, standard 5 µm fully porous particle (FPP) C18 columns have been the default choice for amino acid derivative analysis. However, for bulky molecules like Bis-Boc-Dha-OMe, FPP columns suffer from severe mass transfer limitations. The deep pores of a 5 µm particle force the bulky analyte to diffuse slowly in and out of the stationary phase, increasing the C -term of the van Deemter equation and resulting in peak broadening.

To optimize this method, we transition to a Superficially Porous Particle (SPP) / Core-Shell column (e.g., 2.6 µm). Core-shell particles consist of a solid, impermeable silica core (typically 1.7 µm) surrounded by a thin porous shell (0.45 µm). This architecture drastically shortens the diffusion path length, facilitating rapid mass transfer and generating higher theoretical plates without the extreme backpressures associated with sub-2 µm UHPLC columns[2].

Table 1: Comparative Chromatographic Performance

Data reflects the analysis of Bis-Boc-Dha-OMe (1.0 mg/mL) spiked with 1.0% mono-Boc-Dha-OMe impurity.

Performance MetricTraditional FPP C18 (5 µm, 150 x 4.6 mm)Core-Shell C18 (2.6 µm, 150 x 4.6 mm)Causality / Advantage
Theoretical Plates ( N ) ~9,500~22,400Shorter diffusion path in the porous shell reduces band broadening[2].
Peak Tailing Factor ( Tf​ ) 1.651.12Faster mass transfer prevents the "drag" of bulky bis-Boc groups.
Resolution ( Rs​ ) 1.4 (Incomplete)3.1 (Baseline)Sharper peaks allow complete separation of the mono-Boc impurity.
Analysis Time 18.0 min8.5 minHigher efficiency allows for steeper gradients and faster flow rates.
Backpressure ~110 bar~240 barOperable on standard HPLC systems (Limit: 400 bar); no UHPLC required.

Optimized Experimental Protocol

This protocol establishes a self-validating system. By incorporating strict System Suitability Test (SST) criteria prior to sample analysis, the method ensures that the chromatographic environment is optimal for separating reactive dehydroamino acid derivatives.

Reagents & Materials:

  • Stationary Phase: Core-Shell C18 Column (150 mm × 4.6 mm, 2.6 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Note: 0.05% TFA provides a pH of ~2.5—sufficient to suppress residual silanol activity on the silica surface, but mild enough to prevent on-column Boc cleavage).

  • Mobile Phase B: 0.05% TFA in LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system lines with Mobile Phase A and B. Equilibrate the Core-Shell column at a flow rate of 1.2 mL/min at 30°C for 20 minutes at initial gradient conditions (40% B).

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 1.0 - 7.0 min: 40% 85% B (Linear ramp to elute the highly lipophilic Bis-Boc-Dha-OMe)

    • 7.0 - 8.5 min: 85% B (Column wash)

    • 8.5 - 8.6 min: 85% 40% B

    • 8.6 - 12.0 min: 40% B (Re-equilibration)

  • Detection: UV absorbance at 220 nm. The conjugated π -system of the dehydroalanine double bond and the ester carbonyl provides strong chromophoric absorption at this wavelength.

  • System Suitability Testing (SST): Inject a standard solution (1.0 mg/mL Bis-Boc-Dha-OMe) six times.

    • Self-Validation Criteria: The system is only valid for use if Peak Tailing ( Tf​ ) 1.5, Theoretical Plates ( N ) 15,000, and Retention Time %RSD 1.0%.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose (purity and assay analysis of commercial or research-grade synthetic materials), it was validated strictly according to the current [3].

  • Specificity: Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours) were performed. The method successfully resolved the intact Bis-Boc-Dha-OMe peak from all degradation products, notably the mono-Boc cleavage product and Michael-addition dimers. Peak purity was confirmed via Photo Diode Array (PDA) peak homogeneity analysis.

  • Linearity & Reportable Range: The reportable range was established from 25% to 150% of the nominal target concentration (0.25 mg/mL to 1.50 mg/mL). The calibration model demonstrated a highly linear response[3].

  • Accuracy: Assessed via spike-recovery experiments. Known amounts of reference standard were spiked into a synthetic matrix at 50%, 100%, and 150% levels.

  • Robustness: Deliberate variations in column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase pH (TFA concentration ± 0.02%) were evaluated. The resolution ( Rs​ ) between the critical pair (mono-Boc and bis-Boc) remained >2.0 under all perturbed conditions.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from impurities Rs​=3.1 (Mono-Boc vs. Bis-Boc)Pass
Linearity Correlation Coefficient ( R2 ) 0.999 R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across all levels99.2% – 100.8%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.82%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) 100.05 µg/mL ( S/N=12 )Pass

Validation Workflow Visualization

The following diagram maps the logical progression of the method validation lifecycle, demonstrating the causality between molecular profiling, chromatographic optimization, and regulatory compliance.

Validation_Workflow Analyte Analyte: Bis-Boc-Dha-OMe Highly Hydrophobic & Reactive Column Column Selection Core-Shell C18 (2.6 µm) Analyte->Column Method Optimization Specificity Specificity (ICH Q2) Rs > 2.0 for Mono-Boc Impurity Column->Specificity Step 1 Linearity Linearity & Range R² > 0.999 (25-150%) Specificity->Linearity Step 2 Accuracy Accuracy & Precision Recovery 98-102%, RSD < 1% Linearity->Accuracy Step 3 Robustness Robustness Temp, Flow, & pH Variations Accuracy->Robustness Step 4 Validated Validated HPLC Method Ready for Purity Analysis Robustness->Validated Final Approval

Figure 1: ICH Q2(R2) compliant HPLC method validation workflow for Bis-Boc-Dha-OMe.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link][3]

  • Comparison of core-shell versus fully porous particle packings for chiral liquid chromatography productivity ResearchGate / Journal of Separation Science URL:[Link][2]

  • Access to Unnatural α -Amino Acids via Visible-Light-Mediated Decarboxylative Conjugate Addition to Dehydroalanine Organic Letters - ACS Publications URL:[Link][1]

Sources

Safety & Regulatory Compliance

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